Boc-NH-PEG5-CH2CH2COOH
説明
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO9/c1-18(2,3)28-17(22)19-5-7-24-9-11-26-13-15-27-14-12-25-10-8-23-6-4-16(20)21/h4-15H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYBVZICXVYKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Boc-NH-PEG5-CH2CH2COOH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG5-CH2CH2COOH is a heterobifunctional crosslinker that plays a crucial role in modern biopharmaceutical research and development. This molecule incorporates a polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, flanked by a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid. This unique structure allows for the sequential and controlled conjugation of different molecules, making it an invaluable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the properties, applications, and experimental protocols related to this compound.
Core Properties
The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in various experimental settings.
Physicochemical and Structural Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₅NO₉ | [1] |
| Molecular Weight | 409.47 g/mol | [1] |
| Appearance | Colorless to yellowish viscous liquid or solid | [2][3] |
| Purity | ≥95% to ≥97% | [1] |
| CAS Number | 1347750-78-0 | [1][4] |
| SMILES | O=C(OC(C)(C)C)NCCOCCOCCOCCOCCOCCC(O)=O | [1] |
Computational Data
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 121.78 Ų | [1] |
| LogP | 1.0688 | [1] |
| Hydrogen Bond Acceptors | 8 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 18 | [1] |
Storage and Handling
| Condition | Recommendation | Source(s) |
| Long-term Storage | -20°C or -18°C, protected from light | [2][] |
| Short-term Storage / Shipping | Room temperature (in continental US) | [1][6] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [6] |
Applications
This compound is a versatile linker used in a variety of applications within the fields of drug delivery, bioconjugation, and nanotechnology.[4]
-
PROTAC Synthesis : This molecule is a commonly used PEG-based linker in the synthesis of PROTACs.[6] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target protein's degradation.[6] The PEG linker in this compound provides the necessary spacing and improves the solubility of the resulting PROTAC.
-
Antibody-Drug Conjugates (ADCs) : It can be used as a linker in the synthesis of ADCs, which are targeted cancer therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody.[7]
-
Peptide Synthesis and Modification : The Boc-protected amine and terminal carboxylic acid make it suitable for use in solid-phase peptide synthesis (SPPS) and for the PEGylation of peptides and proteins.[8][9] PEGylation can improve the pharmacokinetic properties of therapeutic proteins and peptides.[]
-
Surface Modification : This linker can be used to modify the surface of nanoparticles and other materials to improve their biocompatibility and to attach targeting ligands for drug delivery applications.[10][11]
Experimental Protocols
The following are detailed experimental protocols for the two primary reactions involving this compound: the coupling of the carboxylic acid to an amine and the deprotection of the Boc group to reveal a primary amine.
EDC/NHS Coupling of the Carboxylic Acid
This protocol describes the activation of the terminal carboxylic acid of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with an amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous DMF or DMSO
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation :
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a solution of the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of Carboxylic Acid :
-
In a reaction vessel, combine the this compound solution with the Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.
-
Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine :
-
Add the activated this compound-NHS ester solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the amine-containing molecule is a common starting point, but this may require optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction :
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification :
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS).
-
Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be used for subsequent conjugation reactions.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
-
Toluene (for azeotropic removal of TFA)
-
Saturated sodium bicarbonate solution (for neutralization)
Procedure:
-
Dissolution :
-
Dissolve the Boc-protected conjugate in a suitable solvent such as DCM.
-
-
Deprotection Reaction :
-
Removal of TFA :
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and solvent.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this azeotropic removal process 2-3 times.[13]
-
-
Neutralization and Extraction (if necessary) :
-
If the product is not a salt or if a neutral amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.
-
-
Purification :
-
If necessary, purify the deprotected product using an appropriate chromatographic method.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the key applications of this compound.
Caption: Workflow for EDC/NHS mediated amide bond formation.
Caption: General workflow for the synthesis of a PROTAC molecule.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 3. Boc-NH-PEG-COOH [myskinrecipes.com]
- 4. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. total-synthesis.com [total-synthesis.com]
Boc-NH-PEG5-CH2CH2COOH chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of Boc-NH-PEG5-CH2CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and IUPAC Name
This compound is a monodisperse PEG derivative featuring a tert-butyloxycarbonyl (Boc) protected amine group at one terminus and a carboxylic acid group at the other, connected by a five-unit ethylene glycol chain.
-
Common Name: this compound
-
Synonyms: t-Boc-N-Amido-PEG5-Propionic acid, Boc-PEG5-acid
-
IUPAC Name: 3-(2-(2-(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoic acid. An alternative systematic name is 1-(tert-butyl) 17-oxo-1,16-dioxa-5,8,11,14-tetraaza-17-icosanedioate.
The core structure consists of three key components:
-
Boc Protecting Group: A tert-butyloxycarbonyl group that masks the primary amine, preventing it from reacting during chemical syntheses. This group can be readily removed under mild acidic conditions to expose the reactive amine.
-
PEG5 Linker: A hydrophilic chain of five ethylene glycol units. This PEG spacer enhances the solubility of the molecule in aqueous media and provides spatial separation between conjugated molecules.
-
Propionic Acid Terminus: A carboxylic acid group that can be activated to react with primary amines, forming stable amide bonds.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1347750-78-0 | [1][2][3] |
| Molecular Formula | C18H35NO9 | [1][2] |
| Molecular Weight | 409.47 g/mol | [1] |
| Appearance | Viscous Liquid | [1] |
Molecular Structure Visualization
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Experimental Protocols for Structural Characterization
Confirmation of the identity, purity, and structural integrity of this compound is critical. The following are standard methodologies for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful technique for verifying the structure of PEG derivatives.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Spectral Analysis:
-
Boc Group: A characteristic singlet peak will appear around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group.
-
PEG Backbone: A complex multiplet or a broad singlet will be observed between 3.5 and 3.7 ppm, integrating to the 20 protons of the -(CH2CH2O)5- chain.
-
Propionic Acid Moiety: Triplets corresponding to the -O-CH2-CH2-COOH protons will be present, typically around 3.7 ppm and 2.5 ppm, respectively.
-
NH Proton: A broad singlet corresponding to the carbamate proton will also be visible.
-
The integration ratios of these signals should be consistent with the number of protons in each part of the molecule, confirming the structure.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as acetonitrile or methanol, often with a small amount of formic acid to promote ionization.
-
Ionization: Use electrospray ionization (ESI) to generate gas-phase ions.
-
Mass Analysis: Analyze the ions using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 410.2381 or other adducts (e.g., [M+Na]⁺). The high-resolution mass measurement allows for confirmation of the elemental composition.
The experimental workflow for characterization is illustrated below.
Caption: Workflow for the synthesis and characterization of this compound.
References
Boc-NH-PEG5-CH2CH2COOH molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical specifications for the bifunctional PEG linker, Boc-NH-PEG5-CH2CH2COOH. This reagent is of significant interest in bioconjugation, proteomics, and drug delivery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The molecule features a terminal Boc-protected amine and a terminal carboxylic acid, separated by a five-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential and controlled conjugation to different molecules of interest.
Molecular Properties
The fundamental molecular characteristics of this compound are summarized below. These values are critical for stoichiometric calculations in conjugation reactions and for the characterization of resulting conjugates.
| Property | Value | Citations |
| Molecular Formula | C₁₈H₃₅NO₉ | [1][2][3] |
| Molecular Weight | 409.47 g/mol | [1][2][3] |
| CAS Number | 1347750-78-0 | [1][2][3] |
| Appearance | Viscous Liquid | [2][3] |
| Purity | ≥97% | [1] |
Structural Representation
The logical structure of this compound is composed of three key functional units: the Boc-protecting group, the PEG5 linker, and the propionic acid moiety. This arrangement enables a versatile two-step conjugation strategy. The Boc group provides a stable protection for the amine, which can be selectively removed under acidic conditions to reveal a primary amine for subsequent modification.
References
Boc-NH-PEG5-CH2CH2COOH CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the heterobifunctional PROTAC linker, Boc-NH-PEG5-CH2CH2COOH. This linker is valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful strategy for targeted protein degradation.
Chemical Identity and Properties
CAS Number: 1347750-78-0[1][2][3][4]
Molecular Formula: C18H35NO9[1][2]
Molecular Weight: 409.47 g/mol [1][2]
This molecule incorporates a Boc-protected amine, a flexible polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The Boc protecting group provides a stable amine protection that can be selectively removed under acidic conditions. The hydrophilic PEG spacer enhances solubility and can influence the pharmacokinetic properties of the final PROTAC molecule. The terminal carboxylic acid allows for straightforward conjugation to other molecular entities, typically the warhead that binds to the target protein, through amide bond formation.
Key Quantitative Data
| Property | Value | Source(s) |
| CAS Number | 1347750-78-0 | [1][2][3][4] |
| Molecular Formula | C18H35NO9 | [1][2] |
| Molecular Weight | 409.47 | [1][2] |
| Appearance | Viscous Liquid | [1][3] |
| Purity | ≥97% | [2] |
| Storage Conditions | -20°C for long-term storage | [1][3] |
Supplier Information
A number of chemical suppliers offer this compound. The following table summarizes some of the key suppliers. It is recommended to visit the supplier's website for the most up-to-date information on availability, purity, and pricing.
| Supplier | Website |
| PurePEG | --INVALID-LINK-- |
| ChemScene | --INVALID-LINK-- |
| MedchemExpress | --INVALID-LINK-- |
| ChemPep | --INVALID-LINK-- |
Experimental Protocols and Applications
This compound is primarily utilized as a linker in the synthesis of PROTACs. The general workflow for its use involves two key coupling steps:
-
Amide Bond Formation with a Target-Binding Ligand (Warhead): The carboxylic acid moiety of the linker is activated (e.g., using HATU or HOBt/EDC) and then reacted with an amine-containing warhead.
-
Boc Deprotection and E3 Ligase Ligand Coupling: The Boc protecting group is removed from the amine terminus of the linker using an acid, such as trifluoroacetic acid (TFA). The newly exposed amine is then coupled to an E3 ligase-binding ligand, which also typically possesses a carboxylic acid that can be activated for amide bond formation.
The order of these steps can be reversed depending on the specific chemistry of the warhead and the E3 ligase ligand.
Visualizing the Molecular Structure and a General Synthetic Workflow
The following diagrams illustrate the key components of this compound and a generalized workflow for its application in PROTAC synthesis.
References
Solubility Profile of Boc-NH-PEG5-CH2CH2COOH: A Technical Guide
This guide provides a comprehensive overview of the solubility of Boc-NH-PEG5-CH2CH2COOH, a heterobifunctional PEG linker commonly used in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for researchers in drug development and chemical biology to ensure accurate experimental design and execution.
Core Concepts in Solubility
The solubility of a compound is influenced by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept; compounds tend to dissolve in solvents with similar polarity. This compound possesses both hydrophobic (Boc group) and hydrophilic (PEG chain, carboxylic acid) characteristics, giving it a versatile but complex solubility profile.
Quantitative Solubility Data
Precise quantitative data for the solubility of this compound is not extensively published in peer-reviewed literature. However, data from reputable chemical suppliers provides a strong baseline for its solubility in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions in biological assays.
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| This compound | DMSO | 200 mg/mL | 488.44 mM | Ultrasonic assistance may be required for dissolution. The hygroscopic nature of DMSO can affect solubility; using newly opened DMSO is recommended.[1] |
Qualitative Solubility in Various Solvents
Based on the properties of similar PEGylated molecules, a general qualitative solubility profile for this compound can be established. The hydrophilic polyethylene glycol chain and the terminal carboxylic acid group contribute to its solubility in polar solvents.
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | DMSO, DMF | High .[2] These solvents are effective at dissolving compounds with both polar and non-polar regions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High .[2] Suitable for dissolving the molecule, likely due to interactions with the entire structure. |
| Aqueous Buffers | Water, PBS | High .[2] The PEG chain imparts significant water solubility. |
| Alcohols | Methanol, Ethanol | Moderate .[2] Generally soluble, but may be less so than in highly polar aprotic solvents. |
| Ethers | Diethyl ether | Low / Insoluble .[2] The non-polar nature of ether makes it a poor solvent for this PEGylated acid. |
| Non-polar Aromatic | Toluene | Low / Insoluble .[2] Similar to ethers, the polarity mismatch results in poor solubility. |
Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3] This protocol outlines the key steps for its implementation.
1. Materials and Reagents:
-
This compound
-
Selected solvents (e.g., DMSO, water, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
2. Procedure:
-
Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.
-
Addition of Excess Solute: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment. Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by careful filtration of the supernatant through a chemically inert syringe filter.[4]
-
Quantification: Analyze the clear, saturated filtrate using a validated HPLC method. The concentration of the dissolved compound is determined by comparing the peak area to the calibration curve generated from the standard solutions.[4]
-
Data Reporting: Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[4]
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a research compound like this compound.
Caption: A generalized workflow for determining compound solubility.
This structured approach, moving from broad qualitative screening to precise quantitative measurement, ensures an efficient and accurate determination of a compound's solubility characteristics, which is fundamental for its successful application in research and development.
References
Stability and Storage of Boc-NH-PEG5-CH2CH2COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Boc-NH-PEG5-CH2CH2COOH, a heterobifunctional PROTAC linker. Understanding the stability profile of this reagent is critical for ensuring its integrity and performance in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications. This document outlines potential degradation pathways, recommended storage and handling procedures, and methodologies for stability assessment.
Chemical Structure and Properties
This compound, with a molecular weight of 409.47 g/mol and the chemical formula C18H35NO9, is a viscous liquid that can range from colorless to light yellow. It features a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, separated by a five-unit polyethylene glycol (PEG) spacer. The hydrophilic PEG chain enhances solubility in aqueous media, a crucial property for biological applications.
DOT Script for Chemical Structure:
Caption: Diagram illustrating the key functional components of the this compound molecule.
Recommended Storage and Handling
Proper storage and handling are paramount to prevent degradation and maintain the quality of this compound.
| Form | Storage Temperature | Duration | Notes |
| Pure (Neat) | -20°C | Up to 3 years | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure. |
| 4°C | Up to 2 years | For shorter-term storage, refrigeration is acceptable. Ensure the container is well-sealed. | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvents like DMSO for stock solutions. |
| -20°C | Up to 1 month | Suitable for working solutions that will be used in the near future. |
Handling Precautions:
-
Hygroscopicity: The PEG component of the molecule is hygroscopic. It is crucial to handle the substance in a dry environment and to minimize its exposure to atmospheric moisture.
-
Shipping: The compound is generally stable enough for shipment at ambient temperatures for short durations.
-
Light Exposure: To prevent potential photodegradation, the material should be stored in a light-protected container.
-
Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like argon or nitrogen is recommended to prevent oxidation.
Potential Degradation Pathways
The stability of this compound is primarily influenced by the chemical properties of its two key functional groups: the Boc-protected amine and the polyethylene glycol chain.
Hydrolysis of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a well-known acid-labile protecting group. Under acidic conditions, it is readily cleaved to yield the free amine, isobutylene, and carbon dioxide. Conversely, the Boc group is generally stable under neutral and basic conditions.
DOT Script for Boc Deprotection Pathway:
Unveiling the Core Mechanism: A Technical Guide to Boc-Protected PEG Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental mechanism of action of Boc-protected Polyethylene Glycol (PEG) linkers, pivotal tools in modern drug development. From enhancing the physicochemical properties of therapeutics to enabling sophisticated controlled-release strategies, this document provides a comprehensive overview of their chemistry, application, and the experimental methodologies underpinning their use.
Core Principles of Boc-Protected PEG Linkers
Boc-protected PEG linkers are bifunctional molecules that consist of three key components: a tert-butyloxycarbonyl (Boc) protecting group, a polyethylene glycol (PEG) spacer, and a terminal functional group. The synergy of these components provides a versatile platform for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The primary mechanism of action revolves around the acid-labile nature of the Boc protecting group.[1] This group shields a primary amine, preventing it from reacting prematurely. Under acidic conditions, the Boc group is cleaved, exposing the highly reactive primary amine, which can then be used for conjugation to a molecule of interest. This controlled, stepwise conjugation is a cornerstone of their utility in complex molecular construction.[2][3][]
The PEG component of the linker serves multiple crucial functions. Its hydrophilic nature significantly enhances the aqueous solubility of hydrophobic drug molecules, which can improve formulation stability and bioavailability. Furthermore, the PEG chain can create a protective hydrophilic shield around the conjugated molecule, which can reduce immunogenicity and shield it from enzymatic degradation, thereby extending its circulation half-life.[5][6] The length of the PEG spacer is a critical parameter that can be modulated to optimize the pharmacokinetic profile and therapeutic efficacy of the final conjugate.[5][7][8]
Quantitative Data on the Impact of PEGylation
The inclusion of a PEG linker can dramatically alter the physicochemical and pharmacokinetic properties of a therapeutic agent. The following tables summarize key quantitative data illustrating these effects.
Enhancement of Solubility
PEGylation is a well-established strategy to increase the aqueous solubility of hydrophobic drugs. This is often quantified by the change in the logarithm of the distribution coefficient (LogD) or partition coefficient (LogP). A lower LogD/LogP value indicates increased hydrophilicity.
| Compound | Linker/Modification | LogD7.4 | Fold Increase in Solubility | Reference |
| Carvedilol | None | - | 15.52 µg/mL (baseline) | [9] |
| Carvedilol | with PEG 4000 (1:4 ratio) | - | 78.96 µg/mL (5.08-fold) | [9] |
| [68Ga]Ga-Flu-1 | None | -2.64 ± 0.25 | - | [10] |
| [68Ga]Ga-PP8-WD | PEGylated | -4.23 ± 0.26 | Significant Improvement | [10] |
Improvement of Pharmacokinetic Properties
PEGylation can significantly extend the in vivo circulation half-life (t1/2) of drugs by increasing their hydrodynamic radius, which reduces renal clearance.
| Drug/Molecule | Modification | Half-life (t1/2) | Reference |
| Interferon-α-2a | None | 2.3 - 3.8 hours | [11] |
| Interferon-α-2a | PEGylated (12 kDa) | 65 hours | [11] |
| Damoctocog alfa pegol | PEGylated | 17.0 hours | [12] |
| Rurioctocog alfa pegol | PEGylated | 16.0 hours | [12] |
| Elfabrio (pegunigalsidase alfa-iwxj) | PEGylated | 78.9 ± 10.3 hours | [13] |
pH-Dependent Cleavage of Acid-Labile Linkers
While specific kinetic data for the slow hydrolysis of the Boc group at physiological and endosomal pH is scarce, the principle of acid-labile cleavage is well-demonstrated with other linkers used in drug delivery. This data provides a comparative context for designing pH-sensitive drug release systems.
| Linker Type | pH | Half-life of Release/Cleavage | Reference |
| Acyl Hydrazone | 7.0 | > 2.0 hours | [14] |
| Acyl Hydrazone | 5.0 | 2.4 minutes | [14] |
| Spiro-di-orthoester | 7.0 | 24% hydrolysis after 15 hours | [14] |
| Spiro-di-orthoester | 6.0 | 65% hydrolysis after 15 hours | [14] |
| Spiro-di-orthoester | 5.0 | 4.5 hours (complete hydrolysis) | [14] |
| Spiro-di-orthoester | 4.0 | 1 hour (complete hydrolysis) | [14] |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving Boc-protected PEG linkers.
Protocol for Boc Deprotection
Objective: To remove the Boc protecting group from a Boc-NH-PEG-X linker to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-NH-PEG-X (e.g., Boc-NH-PEG-COOH)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
While stirring, slowly add TFA to the desired final concentration (typically 20-50% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step three times.
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized to the free amine.
-
For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol for Conjugation of Deprotected PEG-Amine to an NHS Ester
Objective: To couple the newly exposed primary amine of the PEG linker to a molecule containing an N-Hydroxysuccinimide (NHS) ester.
Materials:
-
Deprotected PEG-Amine (from Protocol 3.1)
-
NHS ester-functionalized molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the deprotected PEG-amine in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO.
-
Add the PEG-amine solution to the NHS ester solution. A 1:1 to 2:1 molar ratio of PEG-amine to NHS ester is typically used.
-
Add a base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture to neutralize any TFA salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 3-24 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, the reaction mixture can be purified by an appropriate method, such as preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography.
In Vitro Drug Release Assay for pH-Sensitive Linkers
Objective: To determine the rate of drug release from a nanoparticle or conjugate system containing a pH-sensitive linker at different pH values.
Materials:
-
Drug-conjugated nanoparticles or bioconjugate
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 6.5, 5.0)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that retains the nanoparticle/conjugate but allows the free drug to pass through.
-
Thermostatically controlled shaker or water bath (37°C)
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Prepare a known concentration of the drug-conjugated nanoparticles in PBS at pH 7.4.
-
Place a defined volume of the nanoparticle suspension into a dialysis bag.
-
Immerse the sealed dialysis bag into a larger volume of release medium (PBS at a specific pH, e.g., 7.4, 6.5, or 5.0) in a beaker. The volume of the release medium should be sufficient to maintain sink conditions.
-
Place the beaker in a shaker or water bath set to 37°C with constant, gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from outside the dialysis bag.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium of the same pH to maintain a constant volume.
-
Quantify the concentration of the released drug in the collected aliquots using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the core mechanisms and workflows described in this guide.
Conclusion
Boc-protected PEG linkers are indispensable tools in the rational design of advanced therapeutics. Their mechanism of action, centered on the controlled deprotection of a primary amine and the beneficial properties imparted by the PEG spacer, allows for the creation of highly tailored bioconjugates. By understanding the quantitative impact of PEGylation and mastering the associated experimental protocols, researchers can effectively leverage these linkers to develop safer and more effective drugs with optimized pharmacokinetic profiles and targeted delivery capabilities. The continued exploration of novel linker chemistries and a deeper understanding of their in vivo behavior will undoubtedly pave the way for the next generation of precision medicines.
References
- 1. m.youtube.com [m.youtube.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bioconductor.posit.co [bioconductor.posit.co]
- 12. APA Tables and Figures - Purdue OWL® - Purdue University [owl.purdue.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of PEG Linkers in PROTAC and ADC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the critical role polyethylene glycol (PEG) linkers play in the design, efficacy, and clinical potential of two revolutionary therapeutic modalities: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Far from being passive spacers, linkers are pivotal components that dictate the physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD) of these complex molecules. Among various linker strategies, PEGylation has emerged as a dominant and versatile tool for optimizing therapeutic performance.
Introduction: The Central Role of the Linker
PROTACs and ADCs represent a paradigm shift in drug development, enabling highly specific therapeutic action.
-
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system (UPS). They consist of two active ligands—one binding to a target Protein of Interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
-
Antibody-Drug Conjugates (ADCs) are targeted therapies that combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic payload.[3] The antibody directs the ADC to tumor-associated antigens on the cancer cell surface. Following binding, the ADC is internalized, and the cytotoxic payload is released, leading to selective cell death.[4]
In both platforms, the linker is a critical determinant of success. It influences solubility, cell permeability, metabolic stability, and, most importantly, the geometric and spatial orientation required for the molecule's mechanism of action.
Polyethylene Glycol (PEG): The Premier Linker Motif
PEG is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[2][5] Its adoption in linker technology stems from a unique combination of beneficial properties that address many of the challenges inherent in developing large, complex PROTAC and ADC molecules.
Key Advantages of PEG Linkers:
-
Enhanced Hydrophilicity and Solubility: Many potent payloads (for ADCs) and complex ligands (for PROTACs) are hydrophobic. PEGylation significantly increases the water solubility of the entire conjugate, preventing aggregation and improving its formulation and pharmacokinetic profiles.[1][6]
-
Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the molecule, which reduces renal clearance and shields it from enzymatic degradation. This leads to a significantly prolonged plasma half-life, allowing for greater exposure at the target site.[3][5]
-
Modulated Permeability: For PROTACs, which must cross the cell membrane, the role of PEG is nuanced. While high hydrophilicity can impede passive diffusion, the flexibility of PEG linkers allows them to adopt folded conformations. This can shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[1]
-
Optimized Spatial Orientation: The flexibility and defined length of PEG linkers are crucial for function. In PROTACs, the linker must position the POI and E3 ligase optimally to form a stable and productive ternary complex.[7] In ADCs, it ensures the payload can be effectively released upon internalization.
-
Reduced Immunogenicity: The PEG chain can mask potential antigenic epitopes on the therapeutic molecule, reducing its recognition and clearance by the immune system.[5]
The Role of PEG Linkers in PROTAC Development
The efficacy of a PROTAC is critically dependent on the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[8] The linker is not merely a tether but an active contributor to the stability and cooperativity of this complex.[7]
PEG linkers offer a powerful means to fine-tune PROTAC properties. The length of the PEG chain is a key variable; a linker that is too short can cause steric clashes that prevent complex formation, while one that is too long may not provide the necessary proximity for efficient ubiquitin transfer.[9] The optimal length must be determined empirically for each POI-ligand pair.[7]
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The following table summarizes quantitative data from studies on BRD4-targeting PROTACs, illustrating how varying the number of PEG units impacts degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).
| PROTAC Candidate | Linker Composition | DC₅₀ (nM) [BRD4] | Dₘₐₓ (%) [BRD4] | Reference |
| Compound A | Alkyl Chain (No PEG) | > 1000 | < 20 | [7][9] |
| Compound B | 2 PEG Units | 550 | ~60 | [7] |
| Compound C | 3 PEG Units | 19 | > 95 | [10] |
| Compound D | 4 PEG Units | < 500 | > 80 | [7] |
| Compound E | 5 PEG Units | < 500 | > 90 | [7] |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are cell-line dependent and represent aggregated data from multiple sources for illustrative purposes.
Visualizing the PROTAC Mechanism and Workflow
// Nodes POI [label="Target Protein\n(POI)", fillcolor="#4285F4"]; PROTAC [label="PROTAC\n(POI Ligand-PEG Linker-E3 Ligand)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E3_Ligase [label="E3 Ubiquitin Ligase", fillcolor="#34A853"]; Ternary_Complex [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#EA4335"]; Ubiquitin [label="Ubiquitin\n(Ub)", shape=diamond, fillcolor="#5F6368"]; Poly_Ub [label="Poly-ubiquitinated\nPOI", fillcolor="#4285F4"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368"]; Degradation [label="Degraded Peptides", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges POI -> Ternary_Complex [label="Binding"]; PROTAC -> Ternary_Complex; E3_Ligase -> Ternary_Complex [label="Recruitment"]; Ternary_Complex -> Poly_Ub [label="Ubiquitination"]; Ubiquitin -> Ternary_Complex [style=dashed]; Poly_Ub -> Proteasome [label="Recognition"]; Proteasome -> Degradation [label="Degradation"]; Proteasome -> PROTAC [style=dashed, label="Release & Recycle"]; } Caption: PROTAC-mediated protein degradation pathway.
// Nodes Design [label="1. PROTAC Design\n(POI Ligand, E3 Ligand, PEG Linker)", fillcolor="#F1F3F4"]; Synthesis [label="2. Chemical Synthesis", fillcolor="#F1F3F4"]; Ternary_Formation [label="3. Biophysical Assays\n(Ternary Complex Formation)", fillcolor="#F1F3F4"]; Degradation_Assay [label="4. In Vitro Degradation\n(Western Blot for DC₅₀/Dₘₐₓ)", fillcolor="#FBBC05"]; Cell_Viability [label="5. Functional Assays\n(Cell Viability, Apoptosis)", fillcolor="#F1F3F4"]; PK_PD [label="6. In Vivo Studies\n(PK/PD, Efficacy)", fillcolor="#F1F3F4"]; Lead_Opt [label="Lead Optimization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Design -> Synthesis; Synthesis -> Ternary_Formation; Ternary_Formation -> Degradation_Assay; Degradation_Assay -> Cell_Viability; Cell_Viability -> PK_PD; PK_PD -> Lead_Opt; Lead_Opt -> Design [style=dashed, label="Iterative Improvement"]; Degradation_Assay -> Lead_Opt [style=dashed]; } Caption: A typical workflow for the design and evaluation of PROTACs.
The Role of PEG Linkers in ADC Development
In ADC design, the linker must be stable in systemic circulation to prevent premature release of the highly potent payload, which would cause off-target toxicity. However, it must be efficiently cleaved once the ADC is internalized into the target cancer cell.[11] Hydrophobic payloads can induce ADC aggregation and rapid clearance. PEG linkers are a key strategy to counteract this, improving the overall physicochemical properties and therapeutic index of the ADC.[6]
PEGylation enhances the PK profile of ADCs, leading to longer half-life and increased tumor accumulation.[12] While this can sometimes be associated with a modest decrease in in vitro potency (IC₅₀), the overall in vivo efficacy is often dramatically improved due to the superior exposure at the tumor site.[13]
Data Presentation: Impact of PEG Linkers on ADC Performance
The following table summarizes data from a study on miniaturized ADCs, comparing a non-PEGylated conjugate to versions with 4 kDa and 10 kDa PEG linkers.
| ADC Candidate | Linker Composition | In Vitro IC₅₀ (nM) | Plasma Half-Life (min) | In Vivo Efficacy | Reference |
| HM | SMCC (No PEG) | 7.9 | 19.6 | Moderate | [12] |
| HP4KM | 4 kDa PEG | 35.6 | 49.0 (2.5x increase) | Improved | [12] |
| HP10KM | 10 kDa PEG | 173.8 | 219.5 (11.2x increase) | Most Ideal | [12] |
Note: Data is for HER2-targeting affibody-drug conjugates with an MMAE payload.[12] The trade-off between reduced in vitro cytotoxicity and vastly improved half-life led to the best overall in vivo therapeutic effect.
Visualizing the ADC Structure and Workflow
// Nodes Target_Selection [label="1. Target Antigen\nSelection", fillcolor="#F1F3F4"]; mAb_Dev [label="2. Antibody\nDevelopment", fillcolor="#F1F3F4"]; Linker_Payload [label="3. Linker & Payload\nSelection (PEG)", fillcolor="#F1F3F4"]; Conjugation [label="4. ADC Conjugation\n& Characterization (DAR)", fillcolor="#F1F3F4"]; Cytotoxicity [label="5. In Vitro Cytotoxicity\n(MTT Assay for IC₅₀)", fillcolor="#FBBC05"]; PK_Tox [label="6. In Vivo PK\n& Toxicology", fillcolor="#F1F3F4"]; Efficacy [label="7. In Vivo Efficacy\n(Tumor Models)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Target_Selection -> mAb_Dev; mAb_Dev -> Conjugation; Linker_Payload -> Conjugation; Conjugation -> Cytotoxicity; Cytotoxicity -> PK_Tox; PK_Tox -> Efficacy; } Caption: A typical workflow for the development and evaluation of ADCs.
Experimental Protocols
Reliable and reproducible assays are essential for evaluating the performance of PEGylated PROTACs and ADCs.
Protocol: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of a target protein and determine the DC₅₀ and Dₘₐₓ values of a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-POI, anti-loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensity using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to generate a dose-response curve and determine DC₅₀ and Dₘₐₓ.
Protocol: In Vitro Cytotoxicity (MTT Assay) for ADCs
This colorimetric assay measures cell viability to determine the IC₅₀ of an ADC. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
Target-positive cancer cell line
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
ADC compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the appropriate wells. Include wells with medium only (blank) and cells with medium (untreated control).
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. Viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Place the plate on an orbital shaker for 10-15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the ADC concentration to generate a dose-response curve and determine the IC₅₀ value.
Relevant Signaling Pathway: PI3K/AKT/mTOR
Many PROTACs and ADCs are designed to target key nodes in oncogenic signaling pathways. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated pathways in cancer, controlling cell growth, proliferation, and survival.[14][15] Targeting components of this pathway, such as AKT or mTOR, is a major focus of drug development.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Survival [label="Survival", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> AKT [label="Activation"]; mTORC2 -> AKT [label="Full Activation"]; AKT -> mTORC1 [label="Activation"]; AKT -> Survival; mTORC1 -> Cell_Growth; PTEN -> PIP3 [arrowhead=tee, color="#EA4335", fontcolor="#EA4335", label="Inhibition"]; } Caption: Simplified PI3K/AKT/mTOR signaling pathway in cancer.
Conclusion and Future Perspectives
PEG linkers are indispensable tools in the development of advanced therapeutics like PROTACs and ADCs. They provide a robust and versatile chemical scaffold to overcome fundamental challenges such as poor solubility and unfavorable pharmacokinetics. By rationally designing and optimizing PEG linker length and architecture, researchers can significantly enhance the potency, selectivity, and therapeutic window of these powerful modalities. As our understanding of the intricate structure-activity relationships governing PROTAC ternary complex formation and ADC stability continues to grow, the strategic use of PEG linkers will be paramount in translating these innovative therapies from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. youtube.com [youtube.com]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
An In-Depth Technical Guide to Heterobifunctional PEG Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Molecular Bridge in Modern Bioconjugation
Heterobifunctional polyethylene glycol (PEG) crosslinkers are pivotal tools in modern biotechnology and pharmaceutical development. These versatile molecules consist of a central hydrophilic PEG chain of varying length, flanked by two different reactive functional groups at each end.[1][2][3] This unique architecture allows for the controlled, sequential, and specific covalent linkage of two distinct molecular entities, such as a protein to a small molecule drug, or a targeting ligand to a nanoparticle.[1][2]
The incorporation of a PEG spacer is critical, imparting several advantageous properties to the resulting bioconjugate. These benefits include enhanced hydrophilicity and solubility (especially for hydrophobic drugs), increased stability against enzymatic degradation, prolonged circulation half-life by reducing renal clearance, and decreased immunogenicity by masking antigenic sites.[4][5] Consequently, heterobifunctional PEG linkers are indispensable in the design of advanced therapeutics and diagnostics, including Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and sophisticated drug delivery systems.[1][6]
Core Concepts and Chemistries
The power of heterobifunctional PEG linkers lies in the orthogonal reactivity of their terminal groups. This allows for a two-step conjugation strategy, minimizing the formation of undesirable homodimers or polymers. The choice of reactive groups is dictated by the available functional groups on the target molecules (e.g., proteins, peptides, small molecules).
Commonly Targeted Functional Groups on Biomolecules:
-
Primary Amines (-NH₂): Found on the N-terminus of proteins and the side chain of lysine residues. They are abundant and typically surface-exposed.[7]
-
Sulfhydryls (-SH): Found on the side chain of cysteine residues. They are less abundant than amines, allowing for more site-specific conjugation.[5]
-
Carboxyls (-COOH): Located at the C-terminus of proteins and on aspartic and glutamic acid residues.
-
Carbonyls (Aldehydes/Ketones): Can be generated by oxidizing carbohydrate moieties on glycoproteins.
-
Azides (-N₃) and Alkynes (-C≡CH): Not naturally present in biomolecules, these groups can be introduced via metabolic labeling or chemical modification to enable highly specific bioorthogonal "click chemistry" reactions.[5]
Popular Heterobifunctional Chemistries: The general structure of a linear heterobifunctional PEG linker can be represented as X–PEG–Y , where X and Y are two different reactive moieties.[3]
-
Amine-to-Sulfhydryl Linkers (e.g., NHS-ester-PEG-Maleimide): This is one of the most widely used combinations. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines at a pH of 7-9 to form a stable amide bond, while the maleimide group specifically targets sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[8][9][10]
-
Bioorthogonal Linkers (e.g., Azide-PEG-NHS ester, DBCO-PEG-NHS ester): These linkers enable "click chemistry." An NHS ester can be used to attach the linker to a protein via an amine group. The exposed azide or strained alkyne (like DBCO) can then be specifically reacted with a corresponding alkyne or azide on a second molecule. Copper-free variants like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are ideal for use in living systems due to the absence of cytotoxic copper catalysts.[2][11][12]
-
Amine-to-Carboxyl Linkers (e.g., Amine-PEG-COOH): These linkers can be used to connect an amine-containing molecule to a carboxyl-containing molecule using carbodiimide chemistry (e.g., with EDC and NHS).
Quantitative Data on Heterobifunctional PEG Linkers
The selection of a specific linker is a critical parameter in the design of a bioconjugate. The length of the PEG spacer and the nature of the end groups significantly influence the physicochemical properties and biological activity of the final product.
Table 1: Physicochemical Properties of Representative Heterobifunctional PEG Linkers
This table provides key properties for commonly used heterobifunctional PEG linkers. The spacer arm length is a crucial factor for bridging distances between conjugated molecules and overcoming steric hindrance.
| Linker Name | Functional Group 1 | Functional Group 2 | PEG Units (n) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) |
| Mal-PEG1-NHS ester | Maleimide | NHS ester | 1 | 16.3 | 354.32 |
| Mal-PEG3-NHS ester | Maleimide | NHS ester | 3 | 23.7 | 398.37[13] |
| SM(PEG)4 | Maleimide | NHS ester | 4 | 29.0 | 499.50 |
| Mal-PEG6-NHS ester | Maleimide | NHS ester | 6 | 36.4 | 542.54 |
| SM(PEG)12 | Maleimide | NHS ester | 12 | 58.5 | 807.88 |
| SM(PEG)24 | Maleimide | NHS ester | 24 | 95.2 | 1337.49[14] |
| Azido-PEG2-NHS ester | Azide | NHS ester | 2 | ~20.9 | 332.32 |
| Azido-PEG4-NHS ester | Azide | NHS ester | 4 | ~28.3 | 420.42 |
| DBCO-PEG4-NHS ester | DBCO | NHS ester | 4 | ~30.6 | 649.69[15][16] |
| DBCO-PEG5-NHS ester | DBCO | NHS ester | 5 | ~34.3 | 725.79[12] |
Note: Spacer arm lengths are estimations and can vary based on conformational flexibility. Data compiled from various supplier datasheets.
Table 2: Influence of PEG Linker Length on PROTAC Efficacy
In the context of PROTACs, the linker length is critical for inducing the formation of a stable ternary complex between the target protein and the E3 ligase, which is necessary for efficient protein degradation.
| PROTAC Construct | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl Chain | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from literature sources.[2] DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) are cell-line dependent. This table demonstrates that increasing the PEG linker length can improve degradation efficiency (lower DC₅₀, higher Dₘₐₓ) but may decrease cell permeability.
Key Applications and Experimental Workflows
Heterobifunctional PEG linkers are integral to numerous applications in research and drug development. Below are logical workflows for two major applications, visualized using Graphviz.
Antibody-Drug Conjugate (ADC) Development
ADCs utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker is crucial for ensuring the ADC is stable in circulation and releases the payload only after internalization into the target cell.[]
Caption: A typical workflow for the development and evaluation of an Antibody-Drug Conjugate (ADC).[13]
PROTAC Design and Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6] The PEG linker connects the target protein ligand to the E3 ligase ligand and its length and composition are critical for optimizing ternary complex formation.[6]
Caption: A typical workflow for the design and evaluation of PROTACs.[2]
Mapping Protein-Protein Interactions in Signaling Pathways
Beyond creating therapeutics, heterobifunctional crosslinkers are powerful tools for basic research, particularly for mapping protein-protein interactions (PPIs) within complex signaling pathways. Quantitative cross-linking mass spectrometry (qXL-MS) uses isotope-labeled crosslinkers to identify and quantify changes in PPIs or protein conformations between different cellular states (e.g., stimulated vs. unstimulated).[1][3][4]
The diagram below illustrates how this technique can be applied to study the dimerization of a receptor tyrosine kinase (RTK), a key event in many signaling cascades like the MAPK pathway.
Caption: Workflow for using isotope-labeled crosslinkers to quantify receptor dimerization.
Detailed Experimental Protocols
The following sections provide detailed methodologies for common bioconjugation reactions using heterobifunctional PEG linkers.
Protocol 1: Two-Step Protein Conjugation using Mal-PEG-NHS Ester
This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).
Materials:
-
Protein-NH₂ (e.g., an antibody)
-
Protein-SH (e.g., a cysteine-containing enzyme or peptide)
-
Mal-(PEG)n-NHS Ester (e.g., SM(PEG)₄)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5. Avoid amine-containing buffers like Tris.[16]
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reducing agent (if Protein-SH has disulfide bonds), e.g., TCEP.
Procedure:
Step A: Maleimide-Activation of Protein-NH₂
-
Protein Preparation: Dissolve Protein-NH₂ in Conjugation Buffer to a concentration of 1-10 mg/mL. If the buffer contains primary amines, exchange it for Conjugation Buffer using a desalting column.
-
Crosslinker Preparation: Immediately before use, equilibrate the vial of Mal-(PEG)n-NHS Ester to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.[18]
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH₂ solution.[16] Ensure the final DMSO concentration is <10% (v/v) to prevent protein denaturation.[19]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[16][18]
-
Purification: Remove excess, non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer. The product is now Maleimide-Activated Protein-NH₂.
Step B: Conjugation to Protein-SH
-
Protein-SH Preparation: Dissolve Protein-SH in Conjugation Buffer. If the protein contains disulfide bonds, reduce them with an appropriate reducing agent and subsequently remove the agent.
-
Conjugation Reaction: Immediately combine the purified Maleimide-Activated Protein-NH₂ with the Protein-SH solution. The optimal molar ratio will depend on the desired final product and should be determined empirically.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like cysteine or β-mercaptoethanol.
-
Final Purification: Purify the final conjugate from unreacted components using an appropriate method, such as size-exclusion chromatography (SEC).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry conjugation of an azide-modified protein to a DBCO-functionalized molecule.
Materials:
-
Azide-modified protein (prepared, for example, using Azide-PEG-NHS ester)
-
DBCO-PEG-functionalized molecule (e.g., DBCO-PEG-Drug)
-
Reaction Buffer: PBS, pH 7.4, or other compatible biological buffer.
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Ensure the azide-modified protein is purified and in the desired Reaction Buffer at a known concentration.
-
Prepare a stock solution (e.g., 10 mM) of the DBCO-PEG-functionalized molecule in anhydrous DMSO.[11]
-
-
SPAAC Reaction:
-
In a reaction vial, add the azide-modified protein solution.
-
Add the DBCO-PEG stock solution to the protein. A 2- to 20-fold molar excess of the DBCO reagent over the azide-protein is a common starting point to ensure efficient conjugation.[2]
-
Keep the final DMSO concentration below 10% (ideally <5%) to maintain protein integrity.[2][11]
-
-
Incubation:
-
Purification:
-
Remove the excess, unreacted DBCO-PEG reagent and purify the final conjugate using size-exclusion chromatography, dialysis, or another suitable protein purification method.[2]
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the copper-catalyzed click reaction between an alkyne-functionalized molecule and an azide-functionalized PEG linker.
Materials:
-
Alkyne-functionalized molecule
-
Azido-PEG-linker (e.g., Azido-PEG-Cl)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper Ligand (e.g., TBTA or THPTA for aqueous solutions)
-
Reaction Solvent: Degassed mixture of t-BuOH/H₂O or DMF.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne substrate and the Azido-PEG-linker in the reaction solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.[20]
-
Prepare a 10-100 mM stock solution of the copper ligand in DMSO.[20]
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne substrate (1 equivalent).
-
Add the Azido-PEG-linker (1.1 - 1.5 equivalents).[20]
-
Add the reaction solvent to achieve the desired concentration.
-
If using a ligand, add the ligand stock solution (0.01-0.1 equivalents).
-
-
Degassing:
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[20]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the CuSO₄ stock solution (0.01-0.1 equivalents) followed immediately by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[20]
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, it can be quenched by exposure to air or by adding a chelating agent.
-
Purify the final conjugate using an appropriate method, such as preparative HPLC.[2]
-
Conclusion
Heterobifunctional PEG crosslinkers are a cornerstone of modern bioconjugation chemistry, providing an unparalleled level of control and versatility. Their ability to enhance the physicochemical properties of biomolecules makes them essential for the development of next-generation therapeutics like ADCs and PROTACs. Furthermore, their application in chemical biology, particularly for mapping and quantifying protein-protein interactions, continues to provide profound insights into complex biological systems. A thorough understanding of the available chemistries, combined with careful optimization of reaction protocols, will continue to drive innovation for researchers, scientists, and drug development professionals.
References
- 1. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Maleimide Peg NHS Ester ,Mal-PEG-NHS ester | AxisPharm [axispharm.com]
- 6. biorxiv.org [biorxiv.org]
- 7. ijrpr.com [ijrpr.com]
- 8. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. DBCO-PEG5-NHS Ester | AAT Bioquest [aatbio.com]
- 13. medkoo.com [medkoo.com]
- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 15. DBCO-PEG4-NHS ester [baseclick.eu]
- 16. DBCO-PEG4-NHS ester | C34H39N3O10 | CID 77078155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Conjugation of Boc-NH-PEG5-CH2CH2COOH to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of Boc-NH-PEG5-CH2CH2COOH to primary amines, a common strategy in bioconjugation, drug delivery, and proteomics. This heterobifunctional PEG linker contains a Boc-protected amine and a terminal carboxylic acid. The carboxylic acid is activated to react with primary amines (e.g., lysine residues on proteins), forming a stable amide bond. The Boc protecting group can be subsequently removed under acidic conditions to reveal a primary amine, which can be used for further modifications. This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of biomolecules.[1][2][][4]
Principle of the Method
The conjugation process involves a two-step reaction. First, the carboxylic acid group of this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a more stable amine-reactive NHS ester.[5][6] Subsequently, this activated PEG linker reacts with primary amines on the target molecule (e.g., a protein) to form a stable amide bond. The Boc protecting group can then be removed if the newly introduced amine is required for subsequent reactions.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
(Optional) Boc Deprotection Reagent: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)
-
Purification columns (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)
-
Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer, HPLC)
Protocol 1: Activation of this compound
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature.
-
Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 100 mM).
-
In a separate tube, dissolve EDC and NHS/Sulfo-NHS in Activation Buffer. A 2-5 fold molar excess of EDC and NHS/Sulfo-NHS over the PEG linker is recommended.
-
Add the this compound stock solution to the EDC/NHS mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
Protocol 2: Conjugation to Primary Amines
-
Dissolve the amine-containing molecule (e.g., protein) in the Coupling Buffer at a concentration of 1-10 mg/mL.[7]
-
Immediately add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized for the desired degree of PEGylation, typically ranging from a 5 to 50-fold molar excess of the linker.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
Protocol 3: (Optional) Boc Deprotection
-
After purification of the PEGylated conjugate, lyophilize the product if it is in an aqueous buffer.
-
Dissolve the lyophilized conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v) or 4M HCl in dioxane.[8]
-
Remove the acid by evaporation under a stream of nitrogen or by precipitation of the deprotected product with a cold ether.
-
Wash the precipitated product with cold ether and dry under vacuum.
Data Presentation
Table 1: Recommended Reaction Conditions for Optimal Conjugation
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | EDC/NHS activation is most efficient at a slightly acidic pH.[10] |
| Coupling pH | 7.2 - 8.5 | Reaction with primary amines is more efficient at a slightly basic pH to ensure the amine is deprotonated.[][12][13] |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | This needs to be empirically determined based on the desired degree of PEGylation. Higher ratios lead to a higher degree of modification. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation times can increase conjugation efficiency but may also lead to protein degradation. |
| Temperature | Room Temperature or 4°C | Lower temperatures can help maintain protein stability during the reaction. |
Table 2: Comparison of Purification Methods for PEGylated Proteins
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Effective for removing unreacted, low molecular weight PEG linkers and reagents. Can separate native protein from PEGylated protein if the size difference is significant. | May not resolve species with a similar degree of PEGylation. | >90% |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge. | Can separate proteins with different degrees of PEGylation as the PEG chains shield the protein's surface charge. | Resolution may decrease with an increasing degree of PEGylation. | >95% |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be used as a polishing step to separate isoforms of PEGylated proteins. | Lower capacity compared to IEX. | High |
| Dialysis/Ultrafiltration | Separation based on molecular weight cutoff. | Simple method for removing small molecule impurities. | Cannot separate unreacted protein from the PEGylated product. | Moderate |
Characterization of the Conjugate
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation. A shift in the band to a higher molecular weight indicates successful conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact molecular weight of the conjugate and to identify the degree of PEGylation (the number of PEG chains attached to the protein).[10]
-
HPLC (Reversed-Phase or Size Exclusion): To assess the purity of the conjugate and to separate different PEGylated species.
-
UV-Vis Spectroscopy: To determine the concentration of the protein in the conjugate.
Visualizations
Caption: Experimental workflow for the conjugation of this compound.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low Conjugation Efficiency | Inactive EDC/NHS (hydrolyzed) | Use fresh EDC and NHS and keep them desiccated. |
| Incorrect pH of buffers | Verify the pH of the Activation and Coupling Buffers. | |
| Presence of primary amines in buffers (e.g., Tris) | Use amine-free buffers for the conjugation reaction. | |
| Protein Precipitation | High concentration of organic solvent from PEG stock | Keep the volume of the organic solvent to a minimum (<10% of the final reaction volume). |
| Protein instability at reaction pH | Optimize the pH or perform the reaction at a lower temperature (4°C). | |
| Multiple PEGylation Products | High molar ratio of PEG linker to protein | Reduce the molar ratio of the PEG linker. |
| Long reaction time | Decrease the incubation time. |
Conclusion
The conjugation of this compound to primary amines is a versatile method for modifying biomolecules. Careful optimization of reaction conditions, particularly pH and molar ratios, is crucial for achieving the desired degree of PEGylation with high efficiency. Subsequent purification and thorough characterization are essential to ensure the quality and purity of the final conjugate.
References
- 1. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 2. BOC-NH-PEG5-NH2 | CAS:189209-27-6 | Biopharma PEG [biochempeg.com]
- 4. Integrated process for high conversion and high yield protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for EDC/NHS Coupling Reaction with Boc-NH-PEG5-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent conjugation of Boc-NH-PEG5-CH2CH2COOH to amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method is widely employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
The this compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid, connected by a 5-unit polyethylene glycol (PEG) spacer.[4][5] The PEG spacer enhances solubility and stability while reducing the immunogenicity of the conjugated molecule.[] The terminal carboxyl group can be activated by EDC and NHS to form a stable NHS ester, which then readily reacts with primary amines to form a stable amide bond.[7][8][9] The Boc protecting group can be subsequently removed under mild acidic conditions to expose the amine for further conjugation.[4][5]
Reaction Mechanism
The EDC/NHS coupling reaction is a two-step process:
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[9]
-
Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is converted to a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions.[7][9]
-
Amide Bond Formation: The NHS ester then reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[10]
Caption: EDC/NHS Coupling Reaction Mechanism.
Experimental Protocol
This protocol outlines a general two-step procedure for conjugating this compound to a protein or other amine-containing molecule.
Materials Required
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[11] Note: Do not use buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate).[11]
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.5.[11][12] Borate or bicarbonate buffers are also suitable.[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
-
Reaction vials and standard laboratory equipment
Protocol Steps
The following workflow outlines the key stages of the conjugation process.
Caption: Experimental Workflow for EDC/NHS Coupling.
1. Reagent Preparation:
-
Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[11]
-
Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use, as they are moisture-sensitive.[11][13]
-
Dissolve this compound in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
2. Activation of this compound:
-
In a reaction vial, add the this compound solution.
-
Add EDC and NHS from their stock solutions. A molar excess of EDC and NHS over the carboxyl groups is recommended to drive the reaction.[12]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[8][12]
3. Coupling to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.5.[12] Adjust with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8][12]
4. Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to block any unreacted NHS-ester sites.[12]
-
Incubate for 15-30 minutes at room temperature.[8]
5. Purification of the Conjugate:
-
Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
Quantitative Data and Reaction Parameters
The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including pH, reagent concentrations, and reaction time. The following tables summarize the recommended starting conditions, which may require optimization for specific applications.
Table 1: Recommended pH for Reaction Steps
| Reaction Step | Recommended pH Range | Recommended Buffers | Buffers to Avoid |
| Activation | 4.5 - 6.0[11][12] | MES[11] | Tris, Glycine, Acetate[11] |
| Coupling | 7.2 - 8.5[11][12] | PBS, HEPES, Borate[11][12] | Buffers with primary amines |
Table 2: Recommended Reagent Concentrations and Ratios
| Reagent | Recommended Molar Ratio (relative to Carboxyl groups) | Typical Concentration |
| EDC | 2- to 10-fold molar excess[11] | 2 - 4 mM[12][14] |
| NHS/Sulfo-NHS | 2- to 5-fold molar excess[11] | 5 - 10 mM[14] |
| Amine-Molecule | 1:1 to 1.5:1 (relative to activated PEG linker)[13] | Application-dependent |
Table 3: Recommended Reaction Times and Temperatures
| Reaction Step | Recommended Time | Recommended Temperature |
| Activation | 15 - 30 minutes[8][12] | Room Temperature |
| Coupling | 2 hours to overnight[8][12] | Room Temperature or 4°C |
| Quenching | 15 - 30 minutes[8][12] | Room Temperature |
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Hydrolysis of EDC or NHS ester- Suboptimal pH- Inactive reagents- Presence of competing nucleophiles in buffers | - Prepare EDC/NHS solutions fresh.- Ensure anhydrous solvents are used.- Verify and adjust the pH for activation and coupling steps.- Use new, properly stored EDC and NHS.- Use non-amine, non-carboxylate buffers.[11] |
| Precipitation during Reaction | - High concentration of EDC or protein- Protein aggregation due to pH change | - Reduce the concentration of EDC.- Ensure the protein is soluble and stable in the chosen buffers.[11] |
| High Background/Non-specific Binding | - Insufficient quenching- Aggregation of EDC/NHS | - Ensure the quenching step is sufficient to block all unreacted sites.- Prepare fresh EDC and NHS solutions just before use.[12] |
| Inconsistent Results | - Variability in reagent preparation- Inconsistent reaction times or temperatures | - Standardize reagent preparation and handling.- Maintain consistent reaction conditions. |
References
- 1. purepeg.com [purepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lookchem.com [lookchem.com]
- 4. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]
- 5. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 7. nbinno.com [nbinno.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Step-by-Step Synthesis of a BET-Degrading PROTAC Using a Boc-Protected PEG Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical element, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to enhance solubility and provide flexibility for optimal ternary complex formation.[3]
This application note provides a detailed, step-by-step protocol for the synthesis of a PROTAC designed to degrade Bromodomain and Extra-Terminal (BET) proteins. The synthesis utilizes Boc-NH-PEG5-CH2CH2COOH as the linker, a derivative of the well-known BET inhibitor JQ1 as the warhead for the POI, and pomalidomide as the ligand for the Cereblon (CRBN) E3 ligase.
Synthetic Strategy Overview
The synthesis is performed in a three-step solution-phase process:
-
Step 1: Coupling of the E3 Ligase Ligand. An amine-functionalized pomalidomide derivative is coupled to the carboxylic acid end of the this compound linker via an amide bond.
-
Step 2: Boc Deprotection. The tert-butoxycarbonyl (Boc) protecting group on the linker is removed under acidic conditions to expose a primary amine.
-
Step 3: Coupling of the POI Warhead. A carboxylic acid-functionalized JQ1 derivative is coupled to the newly exposed amine on the pomalidomide-linker intermediate to yield the final PROTAC.
Each step involves standard organic chemistry reactions and purification techniques common in medicinal chemistry laboratories.
Experimental Protocols
Materials and Reagents:
-
This compound
-
4-amino-pomalidomide
-
(+)-JQ1-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
-
Silica gel for column chromatography
Protocol 1: Synthesis of Intermediate 1 (Boc-NH-PEG5-Pomalidomide)
This protocol describes the amide coupling of 4-amino-pomalidomide to the Boc-protected PEG linker.
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add 4-amino-pomalidomide (1.1 eq) to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Intermediate 1 as a solid or viscous oil.
-
Protocol 2: Synthesis of Intermediate 2 (H₂N-PEG5-Pomalidomide)
This protocol details the removal of the Boc protecting group to expose the terminal amine.
-
Reaction Setup:
-
Dissolve Intermediate 1 (1.0 eq) in a 20-50% solution of TFA in DCM (v/v).
-
-
Reaction Conditions:
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).
-
The resulting TFA salt of Intermediate 2 can often be used directly in the next step after drying under high vacuum. Alternatively, for the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃, dry the organic layer, and concentrate.
-
Protocol 3: Synthesis of Final PROTAC (JQ1-PEG5-Pomalidomide)
This protocol describes the final coupling step to generate the heterobifunctional PROTAC molecule.
-
Reaction Setup:
-
To a solution of (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes for pre-activation.
-
Add a solution of Intermediate 2 (TFA salt, 1.1 eq) and additional DIPEA (1.2 eq, to neutralize the TFA salt) in DMF to the activated JQ1 solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture under an inert atmosphere at room temperature for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to obtain the final JQ1-PEG5-Pomalidomide PROTAC .
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of the JQ1-PEG5-Pomalidomide PROTAC. Note: These values are illustrative and may vary based on specific reaction conditions and scale.
| Step | Compound Name | Starting Material | Molecular Weight ( g/mol ) | Representative Yield (%) | Purity (by LC-MS, %) | Analytical Method |
| 1 | Intermediate 1 | This compound | 664.75 | 65 - 80 | >95 | LC-MS, ¹H NMR |
| 2 | Intermediate 2 (TFA Salt) | Intermediate 1 | 678.68 | 90 - 99 (crude) | N/A (used directly) | LC-MS |
| 3 | JQ1-PEG5-Pomalidomide (Final) | Intermediate 2 | 1004.14 | 30 - 50 | >98 | LC-MS, ¹H NMR, HRMS |
Visualizations
Synthetic Workflow
References
Application Notes and Protocols for Utilizing Boc-NH-PEG5-CH2CH2COOH in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule, which connects these two components, is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. Boc-NH-PEG5-CH2CH2COOH is a heterobifunctional linker that offers precise control over ADC construction. This linker features a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid, separated by a 5-unit polyethylene glycol (PEG) chain.
The PEG component enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[][2] The terminal carboxylic acid allows for covalent attachment to amine residues, such as lysine, on the antibody surface through the formation of a stable amide bond. The Boc-protected amine serves as a latent reactive site for conjugation of the cytotoxic payload, which can be deprotected under specific conditions. This application note provides detailed protocols for the use of this compound in the synthesis of ADCs.
Core Principles and Workflow
The synthesis of an ADC using this compound is a multi-step process that involves the following key stages:
-
Payload-Linker Conjugation: The cytotoxic payload is first conjugated to the linker. This typically involves deprotection of the Boc group on the linker to reveal a primary amine, which is then reacted with an activated form of the payload.
-
Activation of the Linker's Carboxylic Acid: The carboxylic acid terminus of the payload-linker conjugate is activated to facilitate its reaction with the antibody. This is commonly achieved using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS ester.
-
Antibody-Linker Conjugation: The activated payload-linker conjugate is then reacted with the monoclonal antibody. The NHS ester reacts with primary amines on the antibody, primarily from lysine residues, to form stable amide bonds.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, payload-linker, and other reagents. The purified ADC is then characterized to determine its drug-to-antibody ratio (DAR), purity, and stability.
Experimental Protocols
Protocol 1: Boc Deprotection of the Linker
This protocol describes the removal of the Boc protecting group from this compound to expose the primary amine for payload conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of linker).
-
To the stirred solution, add an equal volume of TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker, NH2-PEG5-CH2CH2COOH.
Protocol 2: Payload Conjugation to the Deprotected Linker
This protocol outlines the conjugation of a payload with a carboxylic acid group to the deprotected linker from Protocol 1.
Materials:
-
Deprotected linker (NH2-PEG5-CH2CH2COOH)
-
Payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the payload in anhydrous DMF.
-
Add DCC (or EDC) and NHS (1.2 equivalents each) to the payload solution and stir at room temperature for 1-2 hours to activate the carboxylic acid group of the payload.
-
In a separate flask, dissolve the deprotected linker in anhydrous DMF.
-
Add the activated payload solution to the linker solution and stir at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the payload-linker conjugate by preparative HPLC.
Protocol 3: Activation of the Payload-Linker Conjugate
This protocol describes the activation of the carboxylic acid terminus of the payload-linker conjugate for subsequent reaction with the antibody.
Materials:
-
Payload-linker conjugate
-
EDC
-
NHS
-
Anhydrous DMF or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
Procedure:
-
Dissolve the payload-linker conjugate in a minimal amount of anhydrous DMF or DMSO.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the payload-linker solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the NHS ester.
-
The activated payload-linker is typically used immediately in the next step without purification.
Protocol 4: Antibody-Drug Conjugation
This protocol details the conjugation of the activated payload-linker to the antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Activated payload-linker conjugate from Protocol 3
-
Reaction Buffer: PBS, pH 7.4-8.0
-
Quenching solution: 1 M Tris or glycine solution
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Adjust the pH of the antibody solution to 7.4-8.0 with a suitable buffer.
-
Add the activated payload-linker solution to the antibody solution. The molar ratio of payload-linker to antibody will influence the final DAR and should be optimized (e.g., 5:1 to 20:1).
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.
-
Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Incubate for an additional 30 minutes.
-
Purify the ADC using a pre-equilibrated SEC column (e.g., Sephadex G-25) to remove excess payload-linker and other small molecules.
Purification and Characterization of the ADC
Purification
-
Size-Exclusion Chromatography (SEC-HPLC): This is a primary method for separating the monomeric ADC from aggregates and unconjugated small molecules.[3]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC can be used to separate ADC species with different DARs, as the addition of the hydrophobic payload increases the overall hydrophobicity of the antibody.[3]
Characterization
-
UV-Vis Spectroscopy: The concentrations of the antibody and the conjugated drug can be determined by measuring the absorbance at 280 nm (for the antibody) and the characteristic wavelength of the payload. This allows for the calculation of the average DAR.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide detailed information about the distribution of different drug-loaded species and a more accurate determination of the DAR.[3]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity and purity of the ADC.
Data Presentation
The incorporation of PEG linkers can significantly impact the physicochemical and pharmacokinetic properties of ADCs. The following tables summarize representative data on the effect of PEG linker length on key ADC parameters.
Table 1: Effect of PEG Linker Length on ADC Clearance [3]
| Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG5 | ~7 (Estimated) |
| PEG8 | ~5 |
Note: Data is generalized from preclinical studies and the value for PEG5 is an estimation based on the trend.
Table 2: Influence of PEG Linker Length on In Vitro and In Vivo Properties of ADCs [4]
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-Life (t1/2) | In Vivo Efficacy |
| Short (e.g., PEG4) | Generally higher potency | Shorter | Variable |
| Medium (e.g., PEG5) | Balanced potency | Intermediate | Potentially optimized |
| Long (e.g., PEG18) | May show reduced potency | Longer | Often improved |
Note: The optimal PEG linker length is context-dependent and requires empirical determination for each specific ADC.
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Experimental workflow for ADC synthesis using this compound.
Logical Relationship of ADC Components
Caption: Logical relationship of components in an ADC utilizing the PEG5 linker.
Conclusion
This compound is a versatile and valuable tool for the construction of advanced ADCs. Its defined length, hydrophilicity, and orthogonal reactive handles provide researchers with a high degree of control over the conjugation process and the properties of the final product. The protocols and data presented in this application note serve as a comprehensive guide for the successful implementation of this linker in ADC development programs, paving the way for the creation of more effective and safer cancer therapeutics.
References
Application Notes and Protocols for Boc-NH-PEG5-CH2CH2COOH in Peptide Modification and Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG5-CH2CH2COOH is a heterobifunctional linker containing a Boc-protected amine and a terminal carboxylic acid, connected by a 5-unit polyethylene glycol (PEG) spacer. This reagent is particularly valuable in bioconjugation, peptide modification, and the development of therapeutics like PROTACs (Proteolysis Targeting Chimeras).[1][2][3] The PEG spacer enhances the solubility and stability of the modified molecule, while reducing its immunogenicity.[] The terminal carboxylic acid allows for covalent attachment to primary amine groups on peptides (e.g., the N-terminus or lysine side chains), and the Boc-protected amine can be deprotected under acidic conditions to reveal a free amine for subsequent conjugation or labeling.[][5]
These application notes provide detailed protocols for the use of this compound in peptide modification, including conjugation to a peptide, purification of the PEGylated product, and deprotection of the Boc group for further functionalization.
Key Applications
-
Peptide PEGylation: Increases the hydrodynamic volume of peptides, which can extend their in vivo half-life by reducing renal clearance.[6]
-
Linker for PROTACs: Acts as a flexible linker to connect a target-binding ligand and an E3 ligase ligand in a PROTAC molecule.[1][2][3]
-
Solubility Enhancement: The hydrophilic PEG chain improves the aqueous solubility of hydrophobic peptides.
-
Surface Modification: Can be used to functionalize surfaces with peptides for various biomedical applications.
-
Drug Delivery: Facilitates the development of targeted drug delivery systems.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Boc-NH-PEG5-propionic acid |
| Molecular Formula | C19H37NO9 |
| Molecular Weight | 423.5 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents |
| Storage Conditions | Store at -20°C for long-term stability. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes the covalent attachment of the linker to a primary amine on a peptide using carbodiimide chemistry.
Materials:
-
This compound
-
Peptide with a free primary amine (e.g., N-terminus or lysine side chain)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., glass vial or round-bottom flask)
-
Stirring equipment (e.g., magnetic stirrer)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the peptide in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare stock solutions of the coupling reagents (DCC/EDC and NHS/HOBt) and DIPEA in the same solvent.
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, mix this compound (1.5 equivalents relative to the peptide) with NHS or HOBt (1.5 equivalents).
-
Add DCC or EDC (1.5 equivalents) to the mixture.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to Peptide:
-
Add the activated linker solution to the peptide solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to adjust the pH to ~8.0.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by LC-MS.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any remaining activated linker by adding a small amount of water or an amine-containing buffer (e.g., Tris buffer).
-
Remove the solvent under reduced pressure.
-
Purify the crude PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Quantitative Parameters (Illustrative):
| Parameter | Value |
| Molar Ratio (Linker:Peptide) | 1.5:1 to 3:1 |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 4 - 24 hours |
| Solvent | Anhydrous DMF or DMSO |
| pH | ~8.0 |
| Expected Yield | 50-80% (highly dependent on the peptide) |
Protocol 2: Purification of the PEGylated Peptide
Purification is crucial to separate the desired PEGylated peptide from unreacted starting materials and byproducts.
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide and the PEGylated product.
-
Detection: UV detection at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Analysis: Analyze the collected fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity of the PEGylated peptide.[3]
Other potential purification methods include size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX), depending on the properties of the peptide.[7]
Protocol 3: Boc-Deprotection of the PEGylated Peptide
This protocol removes the Boc protecting group to expose a free amine for further labeling or conjugation.
Materials:
-
Boc-protected PEGylated peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation of Cleavage Cocktail:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. This mixture helps to scavenge reactive cations generated during deprotection.
-
-
Deprotection Reaction:
-
Dissolve the lyophilized Boc-protected PEGylated peptide in the cleavage cocktail.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Precipitation and Washing:
-
Add the reaction mixture dropwise to a 10-fold excess of cold diethyl ether to precipitate the deprotected peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
-
Drying and Storage:
-
Dry the deprotected peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Store the lyophilized deprotected peptide at -20°C or -80°C.
-
Confirmation of Deprotection:
The successful removal of the Boc group can be confirmed by mass spectrometry, which will show a corresponding decrease in the molecular weight of the peptide.
Visualizations
Caption: Chemical reaction for the conjugation of this compound to a peptide.
Caption: Experimental workflow for peptide conjugation with this compound.
Caption: Workflow for the Boc-deprotection of the PEGylated peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Boc-NH-PEG8-CH2CH2COOH - Apinnotech Co., Ltd. [apnbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Boc-NH-PEG5-CH2CH2COOH using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for primary and secondary amines in organic synthesis, particularly in peptide synthesis, bioconjugation, and the development of drug delivery systems. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for the deprotection of Boc-protected amines due to its effectiveness and volatility, which simplifies product isolation.[1][2]
This document provides detailed application notes and a comprehensive protocol for the deprotection of Boc-NH-PEG5-CH2CH2COOH to yield H2N-PEG5-CH2CH2COOH•TFA, a key intermediate in bioconjugation and functionalization of biomolecules. The resulting amine-terminated polyethylene glycol (PEG) linker with a terminal carboxylic acid is a valuable building block for attaching molecules to proteins, peptides, or other surfaces.
Reaction Mechanism and Considerations
The deprotection of the Boc group with TFA proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. The final product is the trifluoroacetate salt of the deprotected amine.[3]
Several factors should be considered for a successful deprotection:
-
TFA Concentration: A solution of 20-50% TFA in a suitable solvent like dichloromethane (DCM) is typically sufficient for complete deprotection.[1] Higher concentrations of TFA can also be used, but may require more rigorous removal during work-up.
-
Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection due to its ability to dissolve both the protected PEG linker and TFA.[1]
-
Reaction Time and Temperature: The reaction is generally rapid and can be completed within 1-2 hours at room temperature.[1] The progress of the reaction should be monitored to determine the optimal reaction time.
-
Work-up: Removal of excess TFA is crucial. This is typically achieved by rotary evaporation, followed by co-evaporation with a solvent like toluene.[1] The resulting TFA salt can often be used directly in subsequent steps or neutralized if the free amine is required.
Experimental Protocols
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Deprotection Protocol
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
TFA Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the cooled solution while stirring. For example, to 10 mL of the substrate solution, add 10 mL of TFA (resulting in a 50% TFA/DCM v/v solution).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR spectroscopy until the starting material is no longer detectable.[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and the majority of the TFA.
-
To remove residual TFA, add anhydrous toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[1]
-
-
Product Isolation: The resulting product, H2N-PEG5-CH2CH2COOH•TFA, will be a viscous oil or a solid. Dry the product under high vacuum to remove any remaining solvent. The product can be used directly for subsequent reactions as the TFA salt.
Optional Neutralization Protocol
If the free amine is required, the TFA salt can be neutralized.
-
Dissolve the crude TFA salt in a minimal amount of water or a suitable organic solvent.
-
Slowly add a mild base, such as saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine, H2N-PEG5-CH2CH2COOH.
Data Presentation
Table 1: Summary of Typical Reaction Conditions and Monitoring Parameters
| Parameter | Recommended Conditions | Notes |
| Substrate Concentration | 0.1–0.2 M in DCM | Ensures good solubility and reaction kinetics. |
| TFA Concentration | 20–50% (v/v) in DCM | 50% TFA is commonly used for complete and rapid deprotection.[1] |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling helps to control any potential exotherm.[1] |
| Reaction Time | 1–2 hours | Monitor for completion to avoid unnecessary side reactions.[1] |
| Monitoring Technique | TLC, LC-MS, ¹H NMR | Choose based on available instrumentation and desired level of detail.[1] |
Table 2: Analytical Characterization
| Technique | Observation |
| ¹H NMR | Disappearance of the Boc group's tert-butyl proton signal (a singlet at ~1.4 ppm). |
| LC-MS | A shift in the retention time and a mass change corresponding to the loss of the Boc group (100.12 g/mol ). |
| TLC | The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material. |
Visualizations
Caption: Experimental workflow for the TFA-mediated deprotection of this compound.
Caption: Simplified reaction mechanism for the acid-catalyzed deprotection of a Boc-protected amine.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Boc-NH-PEG5-CH2CH2COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Boc-NH-PEG5-CH2CH2COOH, a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), utilizing reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology described herein offers a robust and efficient means to achieve high purity of the conjugate, which is critical for subsequent conjugation chemistries and the overall efficacy of the final drug construct. This document includes a comprehensive experimental protocol, data presentation in tabular format for clarity, and a visual representation of the workflow.
Introduction
The purity of building blocks and linkers is a critical parameter in the successful synthesis of complex molecules such as PROTACs. This compound is a heterobifunctional linker containing a Boc-protected amine, a terminal carboxylic acid, and a polyethylene glycol (PEG) spacer. The PEG chain enhances solubility and pharmacokinetic properties of the final PROTAC molecule. However, the inherent polydispersity of PEG chains can present challenges in purification, often resulting in broad peaks during chromatographic separation.
Reversed-phase HPLC is a powerful technique for the purification of PEGylated compounds.[][2] The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. By optimizing the HPLC conditions, it is possible to effectively separate the desired product from starting materials, reagents, and other impurities. This application note outlines a validated RP-HPLC method for the purification of this compound, ensuring a high degree of purity for downstream applications in drug development.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the purification of this compound conjugates.
Materials and Equipment
-
Reagents:
-
Crude this compound conjugate
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (for sample dissolution)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector
-
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Lyophilizer or rotary evaporator
-
Sample Preparation
-
Accurately weigh approximately 5-10 mg of the crude this compound conjugate.
-
Dissolve the crude product in a minimal amount of a suitable solvent. A mixture of water and a small amount of organic solvent like methanol or acetonitrile is often effective.
-
Vortex the sample until the conjugate is fully dissolved.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to an HPLC vial for injection.
HPLC Purification Protocol
The following HPLC conditions have been optimized for the purification of this compound.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase, 5 µm particle size, 130 Å pore size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C[3][4] |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 50-100 µL (dependent on sample concentration) |
| Run Time | 40 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 5.00 | 95 | 5 |
| 25.00 | 20 | 80 |
| 30.00 | 5 | 95 |
| 35.00 | 5 | 95 |
| 35.01 | 95 | 5 |
| 40.00 | 95 | 5 |
Fraction Collection and Post-Purification Processing
-
Monitor the chromatogram in real-time and collect the fractions corresponding to the main product peak. The retention time of the product will depend on the specific conjugate and the exact HPLC system used.
-
Combine the collected fractions containing the pure product.
-
Confirm the purity of the pooled fractions by injecting a small aliquot back onto the HPLC using the same method.
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid.
-
Store the purified product under appropriate conditions (typically at -20°C) to prevent degradation.
Data Presentation
The following table summarizes the expected results from the HPLC purification of a representative this compound conjugate.
Table 3: Representative Purification Data
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Product | |||
| Impurity 1 | 4.2 | 12.5 | |
| Impurity 2 | 8.9 | 7.3 | |
| This compound | 15.7 | 78.2 | ~78% |
| Other Impurities | various | 2.0 | |
| Purified Product | |||
| This compound | 15.7 | >98.0 | >98% |
Visualizations
Workflow for HPLC Purification
References
Application Note: Characterization of Boc-NH-PEG5-CH2CH2COOH Conjugates by Mass Spectrometry
Abstract
This application note provides detailed protocols for the characterization of Boc-NH-PEG5-CH2CH2COOH, a heterobifunctional PEG linker, using mass spectrometry. The methods described herein are essential for researchers, scientists, and drug development professionals involved in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC synthesis. We present standardized protocols for both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry, enabling accurate molecular weight determination and structural verification. This document includes expected quantitative data and fragmentation patterns to aid in data interpretation.
Introduction
This compound is a discrete PEG (dPEG®) linker that features a Boc-protected amine and a terminal carboxylic acid. The defined length of the PEG chain (n=5) offers monodispersity, which is a significant advantage over traditional, polydisperse PEG reagents in pharmaceutical applications. Accurate characterization of this linker is critical to ensure the quality and consistency of subsequent conjugation reactions. Mass spectrometry is a primary analytical technique for this purpose, providing precise mass measurement and structural information through fragmentation analysis. This note details the application of MALDI-TOF and ESI-MS for the quality control and characterization of this important reagent.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C18H35NO9 | [1][2] |
| Molecular Weight | 409.47 g/mol | [1][2] |
| CAS Number | 1347750-78-0 | [1][2] |
Mass Spectrometry Analysis
Mass spectrometry is employed to confirm the identity and purity of the this compound conjugate. The primary objectives are to verify the molecular weight of the intact molecule and to analyze its fragmentation pattern to confirm its structure. Both MALDI-TOF and ESI-MS are suitable techniques for this analysis.
Expected Mass Spectrometry Data
The following table summarizes the expected mass-to-charge ratios (m/z) for ions of this compound observed in positive ion mode mass spectrometry. These values are calculated based on the molecular weight and known fragmentation patterns of Boc-protected compounds.
| Ion Description | Adduct | Theoretical m/z | Fragmentation Pathway |
| Molecular Ion | [M+H]+ | 410.48 | Protonation of the intact molecule |
| Molecular Ion | [M+Na]+ | 432.46 | Sodiation of the intact molecule |
| Molecular Ion | [M+K]+ | 448.43 | Potassiation of the intact molecule |
| Fragment Ion | [M-C4H8+H]+ | 354.42 | Loss of isobutylene (56 Da) from the Boc group |
| Fragment Ion | [M-Boc+H]+ | 310.37 | Loss of the tert-butoxycarbonyl group (100 Da) |
Experimental Protocols & Workflows
Logical Workflow for Mass Spectrometry Analysis
The general workflow for the characterization of the PEG conjugate involves sample preparation, mass spectrometric analysis, and data interpretation.
References
Application Notes and Protocols for Surface Functionalization Using Boc-NH-PEG5-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG5-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker essential for the surface functionalization of a wide array of materials, including nanoparticles, biosensors, and other substrates for biomedical applications.[1][2] Its structure features a terminal carboxylic acid (-COOH) group and a tert-butyloxycarbonyl (Boc) protected primary amine (-NH-Boc) group, separated by a five-unit PEG spacer.[3] This configuration allows for a sequential and controlled bioconjugation strategy.
The carboxylic acid can be activated to react with primary amines on a surface, forming a stable amide bond.[4] The PEG spacer imparts hydrophilicity to the surface, which can reduce non-specific protein adsorption and enhance biocompatibility.[] Subsequently, the Boc protecting group can be removed under mild acidic conditions to expose the primary amine, which is then available for the covalent attachment of targeting ligands, drugs, or other biomolecules.[][6] This bifunctionality is particularly valuable in drug delivery, diagnostics, and the development of advanced biomaterials.[1]
Core Applications
-
Drug Delivery: Functionalization of nanoparticles to improve circulation time and for subsequent conjugation of targeting moieties.[1]
-
Bioconjugation: Creation of complex bioconjugates by linking different molecules to a surface in a stepwise manner.[1]
-
Biosensor Development: Immobilization of capture probes (e.g., antibodies, nucleic acids) onto sensor surfaces while minimizing non-specific binding.
-
Nanotechnology: Surface modification of quantum dots, magnetic beads, and other nanomaterials to enhance their stability and functionality in biological media.[7]
-
Tissue Engineering: Modification of scaffold surfaces to improve biocompatibility and promote specific cellular interactions.[]
Experimental Protocols
The following protocols provide a general framework for the surface functionalization of an amine-presenting substrate with this compound. Optimization of reaction conditions, such as concentrations and incubation times, may be necessary for specific substrates and applications.
Protocol 1: Covalent Immobilization of this compound onto an Amine-Functionalized Surface via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group of the PEG linker and its subsequent coupling to a surface presenting primary amine groups.
Materials and Reagents:
-
This compound
-
Amine-functionalized substrate (e.g., aminosilanized glass slide, amine-coated nanoparticles)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-6.0[4]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Ethanolamine or 100 mM Glycine, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-50 mg/mL).
-
-
Activation of Carboxylic Acid Groups:
-
Dilute the this compound stock solution to the desired final concentration (e.g., 1-10 mg/mL) in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer. A typical molar excess is 2-5 fold over the PEG linker.
-
Add the EDC and NHS solutions to the PEG linker solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.[4]
-
-
Coupling to the Amine-Functionalized Surface:
-
Wash the amine-functionalized substrate 2-3 times with Coupling Buffer to remove any storage buffers.
-
For planar surfaces, immerse the substrate in the activated PEG linker solution. For nanoparticles, add the activated PEG linker solution to a suspension of the nanoparticles in Coupling Buffer.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[4]
-
-
Quenching and Washing:
-
Remove the substrate from the reaction solution (or pellet the nanoparticles by centrifugation).
-
Immerse the substrate in Quenching Buffer for 15-30 minutes to deactivate any unreacted NHS esters.
-
Wash the functionalized surface extensively with PBST and then DI water to remove unreacted reagents and byproducts.
-
Dry the surface under a stream of nitrogen.
-
Figure 1. Workflow for the immobilization of this compound.
Protocol 2: Deprotection of the Boc Group to Expose the Terminal Amine
This protocol describes the removal of the Boc protecting group to generate a free primary amine on the surface, ready for subsequent conjugation.
Materials and Reagents:
-
Boc-protected PEGylated surface
-
Deprotection Solution: 20-50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[6]
-
Neutralization Buffer: PBS (pH 7.4) or a buffer containing a mild base (e.g., 5% DIPEA in DMF).
-
Washing Buffer: DCM, Methanol, DI water.
Procedure:
-
Deprotection Reaction:
-
Immerse the Boc-protected PEGylated surface in the Deprotection Solution.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.[8]
-
-
Washing and Neutralization:
-
Remove the substrate from the Deprotection Solution.
-
Wash the surface thoroughly with DCM to remove TFA and cleaved tert-butyl byproducts.
-
Wash with methanol and then DI water.
-
Neutralize any residual acid by immersing the substrate in Neutralization Buffer for 5-10 minutes.
-
Wash the surface again extensively with DI water.
-
Dry the surface under a stream of nitrogen. The surface now presents a terminal primary amine and is ready for further functionalization.
-
Figure 2. Boc deprotection workflow to expose the terminal amine.
Characterization and Quantitative Analysis
Successful surface functionalization should be verified using appropriate analytical techniques. The following table summarizes common methods and representative data from literature for similar PEGylated surfaces.
| Parameter | Technique | Expected Outcome for PEGylated Surface | Reference Data Example |
| Surface Chemistry | X-ray Photoelectron Spectroscopy (XPS) | Increase in C1s and O1s signals, specifically the appearance of a C-O peak (~286.5 eV) characteristic of the PEG backbone.[7] | Unmodified PDMS: C1s at ~285 eV. PEG-coated PDMS: Pronounced C-O peak appears.[7] |
| Surface Wettability | Water Contact Angle (WCA) Goniometry | A significant decrease in the water contact angle, indicating increased hydrophilicity due to the PEG layer.[7] | Unmodified membrane: ~90°. PEG-coated membrane: ~50°.[7] |
| PEG Surface Density | 1H Nuclear Magnetic Resonance (NMR) | A characteristic peak for PEG around 3.65 ppm can be used for quantitative analysis of surface PEG content.[9] | Surface PEG density on nanoparticles can range from <1 to >2 chains per nm2 depending on PEG length and grafting conditions.[10] |
| PEG Grafting Amount | Thermogravimetric Analysis (TGA) | Weight loss corresponding to the degradation of the grafted PEG layer at elevated temperatures (typically 300-450 °C).[10] | TGA can quantify the percentage of weight loss attributable to PEG, allowing for calculation of grafting density.[10] |
| Surface Amine Density | Ninhydrin Assay or Fluorescence-based assays | After Boc deprotection, the presence of primary amines can be quantified colorimetrically or fluorometrically.[10] | Amine groups can be quantified by reacting with ninhydrin and measuring absorbance at 570 nm.[8] |
Data Presentation
The following tables provide a structured summary of key physicochemical properties of this compound and representative quantitative data for PEGylated surfaces from the literature.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H35NO9 |
| Molecular Weight | 409.47 g/mol |
| CAS Number | 1347750-78-0 |
| Appearance | Colorless to light yellow viscous liquid |
| Solubility | Soluble in DMSO, DMF, and water |
Table 2: Representative Quantitative Data for PEGylated Surfaces
| Parameter | Method | Value (Example from Literature) | Significance |
| PEG Surface Density | Fluorescamine-based assay | 0.61 - 2.21 chains/nm2 (for HS-PEG5000-NH2 on gold nanocages)[11] | Indicates the packing density of PEG chains, which influences protein resistance and biocompatibility.[9] |
| Ligand Footprint | Microscale TGA (μ-TGA) | 0.21 - 0.25 nm2 per ligand (for lipoic acid-PEG on gold nanoparticles)[12] | Represents the average area occupied by each PEG molecule on the surface.[12] |
| Water Contact Angle | Goniometry | Decrease from >80° to <60° upon PEGylation[7] | Quantifies the increase in surface hydrophilicity. |
| Protein Adsorption | Micro-BCA Assay | Reduction from >100 μg/cm2 to <20 μg/cm2 (for HSA on membranes)[7] | Demonstrates the "stealth" property and resistance to non-specific binding. |
By following these detailed protocols and utilizing the appropriate characterization techniques, researchers can effectively employ this compound to create well-defined, functionalized surfaces for a variety of advanced biomedical applications.
References
- 1. polysciences.com [polysciences.com]
- 2. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 3. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 11. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the surface density of polyethylene glycol on gold nanoparticles by use of microscale thermogravimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Boc-NH-PEG5-CH2CH2COOH conjugation reactions
This technical support center provides targeted troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving Boc-NH-PEG5-CH2CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound conjugation reaction?
This conjugation relies on the formation of a stable amide bond between the terminal carboxylic acid (-COOH) of the PEG linker and a primary amine (-NH2) on your target molecule (e.g., a protein, peptide, or small molecule). The reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1][2] The process occurs in two main steps:
-
Carboxyl Activation: EDC reacts with the carboxylic acid on the PEG linker to form a highly reactive O-acylisourea intermediate.[2]
-
Amine-Reactive Ester Formation: This unstable intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. This two-step approach generally increases coupling efficiency compared to using EDC alone.[2]
-
Amide Bond Formation: The NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[1]
Q2: Why is N-hydroxysuccinimide (NHS) used with EDC?
While EDC can directly mediate amide bond formation, the O-acylisourea intermediate it forms is highly unstable in aqueous solutions and prone to rapid hydrolysis, which regenerates the original carboxyl group.[2] NHS is added to convert this unstable intermediate into a semi-stable NHS ester.[2][3] This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate, allowing for a more efficient and controlled reaction with the target amine.[2]
Q3: What are the optimal pH conditions for this conjugation?
The optimal pH range for EDC/NHS coupling to primary amines is typically between 7.2 and 8.5 .[1][4] This is a crucial parameter representing a compromise:
-
Below pH 7.2: The primary amines on the target molecule are increasingly protonated (-NH3+), making them poor nucleophiles and thus unreactive.
-
Above pH 8.5: The rate of hydrolysis of the active NHS ester increases dramatically, which directly competes with the desired conjugation reaction and reduces the yield.[1][4]
Q4: Can I use a common buffer like Tris for this reaction?
No, you must avoid buffers that contain primary amines, such as Tris (TBS) or glycine.[1] These buffers will compete with your target molecule for reaction with the NHS-activated PEG linker, leading to significantly lower or no yield of your desired conjugate.[1] Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, or MES.[1][5]
Troubleshooting Guide: Low Conjugation Yield
Issue: My final yield is significantly lower than expected. What went wrong?
Low yield is the most common problem in EDC/NHS conjugations. The following guide will help you diagnose the potential cause.
Reagent Quality and Handling
Question: Could my reagents be the problem? They have been in the lab for a while.
Answer: Absolutely. Both EDC and NHS are highly sensitive to moisture.[5] Improper storage or handling can lead to their degradation (hydrolysis) even before they are added to the reaction.
-
Diagnosis:
-
Were the EDC and NHS containers stored in a desiccator at the recommended temperature (typically -20°C)?[5]
-
Were the vials warmed to room temperature before opening? Failure to do so causes atmospheric moisture to condense on the cold powder, leading to rapid hydrolysis.[5][6]
-
Are you using freshly prepared solutions of EDC and NHS? These reagents are not stable in aqueous solutions and should be prepared immediately before use.[5]
-
-
Solution:
-
Always allow reagent vials to equilibrate to room temperature before opening.
-
Prepare EDC and NHS solutions immediately prior to initiating the activation step.
-
For best results, use fresh, high-purity reagents from a reputable supplier.[7] Consider purchasing smaller, single-use aliquots to avoid repeated opening of the main stock.[5]
-
Reaction Conditions
Question: I used the correct reagents, but my yield is still low. Could my reaction setup be the issue?
Answer: Yes, the reaction environment is critical. The primary culprit in this category is the rapid hydrolysis of the NHS-activated PEG linker, which is highly dependent on pH and temperature.
-
Diagnosis:
-
pH: Did you verify the pH of your reaction buffer immediately before the reaction? The optimal range is 7.2-8.5.[1]
-
Buffer Choice: Are you certain your buffer does not contain extraneous primary amines (e.g., Tris, glycine)?[1]
-
Concentration: Are your reactants too dilute? The rate of the desired bimolecular conjugation reaction is concentration-dependent, while the rate of hydrolysis is not. In very dilute solutions, hydrolysis can outcompete conjugation.[8]
-
-
Solution:
-
Calibrate your pH meter and confirm the final reaction pH is within the 7.2-8.5 range.
-
Switch to a non-amine-containing buffer like PBS or HEPES.
-
If possible, increase the concentration of your target molecule and the PEG linker.[8]
-
The following table summarizes the effect of pH on the stability of the NHS ester intermediate. As shown, increasing the pH drastically reduces the half-life.
| pH | Temperature | Approximate Half-Life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | [1][9] |
| 8.0 | Room Temp. | ~3.5 hours | [8] |
| 8.5 | Room Temp. | ~3 hours | [8] |
| 8.6 | 4°C | 10 minutes | [1][9] |
| 9.0 | Room Temp. | ~2 hours | [8] |
Table 1: Stability of NHS Esters at Various pH Values. Note that half-life is significantly reduced at higher pH, increasing the likelihood of the hydrolysis side reaction.
Molar Ratios and Stoichiometry
Question: How much EDC and NHS should I use in relation to my PEG linker?
Answer: The molar ratio of reagents is a key parameter to optimize. A common starting point is to use a molar excess of both EDC and NHS relative to the this compound.
-
Diagnosis:
-
Did you use a sufficient excess of the activating agents? Using stoichiometric amounts (1:1:1) is often insufficient due to competing hydrolysis reactions.
-
-
Solution:
-
Optimize the molar ratio of PEG-COOH : EDC : NHS. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of the PEG linker.[5] It may be necessary to perform a series of small-scale reactions to determine the optimal ratio for your specific system.
-
The table below provides a summary of recommended starting conditions for the conjugation reaction.
| Parameter | Recommended Range/Condition | Notes | Reference(s) |
| pH | 7.2 - 8.5 | Critical for balancing amine reactivity and NHS ester stability. | [1][4] |
| Buffer | PBS, MES, HEPES | Crucial: Must be free of primary amines (e.g., Tris, Glycine). | [1][5] |
| Molar Ratio | (PEG-COOH : EDC : NHS) | Start with a molar excess of EDC/NHS. Common ratios are 1:5:5 or 1:10:10, but this requires empirical optimization. | [5] |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can help slow the rate of hydrolysis and may be beneficial for sensitive proteins. | [1] |
| Reaction Time | 0.5 - 4 hours | Longer times may not increase yield if the active ester has already hydrolyzed. Monitor reaction progress if possible. | [1] |
Table 2: Summary of Key Reaction Parameters for this compound Conjugation.
Experimental Protocols & Methodologies
General Two-Step Protocol for Conjugation to an Amine-Containing Molecule
This protocol provides a general workflow. Molar ratios and concentrations should be optimized for your specific application.
-
Reagent Preparation:
-
Allow this compound, EDC, and Sulfo-NHS (or NHS) vials to warm completely to room temperature before opening.
-
Dissolve the amine-containing target molecule in an amine-free buffer (e.g., PBS, pH 7.4).
-
Immediately before use, prepare stock solutions of the PEG linker, EDC, and Sulfo-NHS in an appropriate solvent. For EDC and Sulfo-NHS, use the reaction buffer. For the PEG linker and non-sulfonated NHS, a small amount of a dry organic solvent like DMSO or DMF may be required first, before dilution into the aqueous buffer.[1]
-
-
Activation of PEG Linker:
-
In a reaction tube, combine the dissolved this compound with the freshly prepared EDC and Sulfo-NHS solutions. A typical starting molar ratio is 1 part PEG linker to 5 parts EDC and 5 parts Sulfo-NHS.
-
Incubate this activation mixture for 15 minutes at room temperature.
-
-
Conjugation to Target Molecule:
-
Add the activated PEG linker solution to your target molecule solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary.
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification:
-
Remove excess, unreacted PEG linker and reaction byproducts (e.g., hydrolyzed NHS, urea byproduct from EDC) from the final conjugate.
-
The appropriate purification method will depend on the size and properties of your final product. Common methods include dialysis, size-exclusion chromatography (SEC), or affinity purification.[7]
-
Visualizations
Diagrams of Workflows and Reaction Pathways
Caption: General experimental workflow for the two-step EDC/NHS conjugation.
Caption: Troubleshooting decision tree for diagnosing low conjugation yield.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 9. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Optimizing EDC/NHS Chemistry for Boc-NH-PEG5-CH2CH2COOH Conjugation
Welcome to the technical support center for optimizing your EDC/NHS coupling reactions involving Boc-NH-PEG5-CH2CH2COOH. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve successful and efficient conjugation.
Troubleshooting Guide
Researchers may encounter several common issues during the EDC/NHS conjugation process. This section provides a systematic approach to identifying and resolving these problems.
Issue 1: Low or No Conjugation Yield
This is one of the most frequent challenges in EDC/NHS chemistry. The root cause often lies in the reaction conditions or the integrity of the reagents.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers. The activation of the PEG-acid with EDC/NHS is most efficient at pH 4.5-6.0, while the subsequent coupling to the primary amine works best at pH 7.0-8.5.[1][2][3][4] Consider a two-step protocol where the pH is adjusted after the initial activation. |
| Inactive Reagents | EDC and NHS are highly sensitive to moisture.[4][5][6] Always purchase high-quality reagents and store them in a desiccator at -20°C.[4][7][8][9] Before use, allow the vials to equilibrate to room temperature to prevent condensation.[4][8][9][10] It is critical to prepare EDC and NHS solutions immediately before use as they are susceptible to hydrolysis in aqueous environments.[4][10] |
| Inappropriate Buffer | The use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will interfere with the coupling reaction by competing for the reactive sites.[2][4] For the activation step, MES buffer is a suitable choice, while phosphate-buffered saline (PBS) is commonly used for the amine coupling step.[1][4] |
| Hydrolysis of Intermediates | Both the O-acylisourea intermediate formed by EDC and the subsequent NHS-ester are prone to hydrolysis in aqueous solutions.[11][12][13][14] The rate of hydrolysis increases with higher pH.[11][13] To mitigate this, perform the reaction steps promptly after reagent addition. The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6.[11][13][15] |
| Insufficient Molar Ratios | An insufficient amount of EDC and NHS will lead to incomplete activation of the this compound. A molar excess of both EDC and NHS over the PEG-acid is generally recommended. Start with a 2- to 10-fold molar excess for EDC and a 2- to 5-fold molar excess for NHS, and optimize as needed.[4] |
Issue 2: Precipitation During the Reaction
The formation of a precipitate during the reaction can significantly impact the final yield and purity of the conjugate.
| Potential Cause | Recommended Action |
| Protein Aggregation | Changes in pH or the addition of reagents can sometimes lead to protein aggregation. Ensure that your amine-containing molecule is soluble and stable in the selected reaction buffers. A buffer exchange step prior to conjugation may be necessary to ensure compatibility. |
| High EDC Concentration | While a molar excess is needed, an excessively high concentration of EDC can sometimes cause precipitation, particularly with carrier proteins like KLH.[1] If precipitation is observed upon EDC addition, try reducing its concentration. |
| Low Solubility of PEG-Reagent | While this compound is generally soluble, ensure it is fully dissolved in the reaction buffer before initiating the activation step. For some PEG reagents, a small amount of a water-miscible organic solvent like DMSO or DMF may be required for initial dissolution before adding to the aqueous buffer.[2][10][16] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC/NHS coupling reactions?
A1: The EDC/NHS coupling process involves two key steps, each with a distinct optimal pH range.
-
Activation Step: The activation of the carboxyl group on this compound by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1][2][3][4]
-
Coupling Step: The subsequent reaction of the newly formed NHS-ester with a primary amine is most efficient at a physiological to slightly basic pH, ranging from pH 7.0 to 8.5 .[1][2][3][11] For optimal results, a two-step approach is recommended. Perform the activation in a buffer like MES at pH 5-6, and then raise the pH to 7.2-7.5 before adding your amine-containing molecule.[1][2][3]
Q2: What are the recommended buffers for this reaction?
A2: It is crucial to use buffers that will not interfere with the reaction.
-
Activation Buffer (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is an excellent choice as it lacks primary amines and carboxyl groups.[1][4][14]
-
Coupling Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS) is widely used for the coupling step.[2][3][4] Borate or bicarbonate buffers are also suitable alternatives.[4]
-
Buffers to Avoid: Do not use buffers such as Tris, glycine, or acetate, as they contain reactive groups that will compete with the desired conjugation, leading to significantly lower yields.[2][4]
Q3: How should I prepare and store my EDC and NHS reagents?
A3: Proper handling of EDC and NHS is critical for maintaining their reactivity.
-
Storage: Both EDC and NHS are moisture-sensitive and should be stored desiccated at -20°C.[4][7][8][9]
-
Handling: Before opening, always allow the reagent vials to warm to room temperature to prevent moisture condensation inside the vial.[4][8][9][10]
-
Solution Preparation: Prepare solutions of EDC and NHS immediately before use. Do not prepare stock solutions for long-term storage, as they are prone to hydrolysis in aqueous environments.[4][9][10]
Q4: What is the recommended molar ratio of EDC and NHS to this compound?
A4: The optimal molar ratio can vary, but a good starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing PEG linker. Common starting ratios are:
-
This compound : EDC : NHS = 1 : 5 : 10 [17]
-
Other sources suggest a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups.[4] It is often necessary to perform optimization experiments to determine the ideal ratio for your specific application to maximize yield while minimizing side reactions.
Q5: How can I quench the EDC/NHS coupling reaction?
A5: Quenching is an important step to deactivate any remaining reactive NHS-esters and stop the reaction. Common quenching reagents include:
-
Hydroxylamine: Added to a final concentration of 10-50 mM, it effectively hydrolyzes unreacted NHS-esters.[1][2][3][18]
-
Tris, Glycine, or Ethanolamine: These primary amine-containing molecules (typically at 20-50 mM) will also quench the reaction. However, be aware that they will covalently attach to any remaining activated PEG molecules.[1][2][3]
Q6: What is the best method to purify the final PEGylated conjugate?
A6: The choice of purification method depends on the properties of your conjugate and the nature of the impurities. The PEGylation process often results in a mixture of the desired conjugate, unreacted protein/molecule, excess PEG, and reaction byproducts.[][20]
-
Size Exclusion Chromatography (SEC): This is one of the most common and effective methods for separating the larger PEGylated conjugate from smaller, unreacted molecules and byproducts.[][21]
-
Ion Exchange Chromatography (IEX): The attachment of the neutral PEG chain can alter the surface charge of a protein, which can be exploited for separation using IEX.[]
-
Reverse Phase Chromatography (RP-HPLC): This technique is widely used for purifying peptides and smaller proteins and can be effective for separating PEGylated conjugates.[]
-
Dialysis/Ultrafiltration: These methods are useful for removing small molecule impurities like excess EDC, NHS, and quenching reagents, and can also be used for buffer exchange.[21]
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0[1][2][3] | 7.0 - 8.5[1][2][3] |
| Recommended Buffer | 0.1 M MES, 0.5 M NaCl[1] | PBS (Phosphate-Buffered Saline)[2][3] |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Duration | 15 - 30 minutes[1][3] | 1 - 2 hours (RT) or Overnight (4°C)[1][2] |
| Molar Ratios (PEG:EDC:NHS) | 1 : (2-10) : (2-10)[4] | - |
Protocol: Two-Step Aqueous Conjugation
This protocol describes the activation of this compound and subsequent conjugation to an amine-containing protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]
-
Coupling Buffer: PBS, pH 7.2-7.5[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[4]
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Activation of PEG-COOH:
-
Removal of Excess Reagents (Optional but Recommended):
-
To prevent EDC from cross-linking your target protein, it is advisable to remove excess EDC and NHS.
-
Pass the activation reaction mixture through a desalting column equilibrated with Coupling Buffer (pH 7.2-7.5).[1] This step also serves to perform the necessary buffer exchange for the next step.
-
-
Conjugation to Amine:
-
Immediately add the activated, buffer-exchanged PEG-NHS ester to your amine-containing molecule solution.
-
If the desalting step was skipped, adjust the pH of the activation reaction mixture to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer.[1][2][3]
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1][2]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted molecules, byproducts, and quenching reagent.[]
-
Visualizations
EDC/NHS Reaction Mechanism
The following diagram illustrates the two-step chemical pathway for the conjugation of a carboxyl group to a primary amine using EDC and NHS.
Caption: The two-step reaction mechanism of EDC/NHS coupling chemistry.
Troubleshooting Workflow
This diagram provides a logical workflow to diagnose and solve common problems encountered during EDC/NHS conjugation experiments.
Caption: A logical workflow for troubleshooting low-yield EDC/NHS reactions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NHS-PEG-NHS [nanocs.net]
- 8. confluore.com [confluore.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 17. covachem.com [covachem.com]
- 18. interchim.fr [interchim.fr]
- 20. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the incomplete deprotection of tert-butyloxycarbonyl (Boc) protecting groups from Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc deprotection?
The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions through a process called acidolysis. The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and the release of the free amine.[1]
Q2: How can I monitor the progress of the Boc deprotection reaction?
You can monitor the reaction progress using several analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick method to observe the disappearance of the starting material (Boc-protected PEG linker) and the appearance of the more polar deprotected product, which will have a lower Rf value.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment, allowing for the quantification of the starting material, the desired product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to track the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1][2]
Q3: What are some common side reactions during Boc deprotection and how can they be minimized?
A common side reaction is the alkylation of nucleophilic residues (such as tryptophan, methionine, tyrosine, and cysteine) by the tert-butyl cation generated during Boc cleavage.[1][3] This can be minimized by adding "scavengers" to the reaction mixture to trap the reactive carbocations.[4] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[1]
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining after the expected reaction time.[5]
-
LC-MS or NMR analysis confirms the presence of both the starting material and the deprotected product.[5]
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solutions |
| Insufficient Acid Strength or Concentration | The acid may be too weak or its concentration too low to effectively cleave the Boc group.[1] | Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM). Consider using a stronger acid system like 4M HCl in 1,4-dioxane.[1] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process; insufficient time or low temperatures can lead to incomplete reactions.[1] | Extend the reaction time and monitor progress using TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr). Gentle heating may be required for some substrates.[1][3] |
| Steric Hindrance | The bulky nature of the PEG chain, especially for high molecular weight PEGs, can hinder the acid's access to the Boc-protected amine.[1][3] | Use a less sterically hindered deprotection reagent if possible. Longer reaction times or slightly elevated temperatures may also be necessary. |
| Solvent Issues | The chosen solvent must effectively solvate both the PEG-linker conjugate and the acid. Poor solubility can impede the reaction.[1][5] | Ensure your PEGylated compound is fully dissolved. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1][5] |
Issue 2: Presence of Unexpected Side Products
Symptoms:
-
TLC analysis shows multiple spots in addition to the desired product.[5]
-
LC-MS reveals masses corresponding to side products.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solutions |
| Alkylation by tert-butyl Cations | The tert-butyl cation formed during deprotection is a reactive electrophile that can alkylate nucleophilic functional groups in your molecule.[1][3][5] | Add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v), water, or thioanisole to the reaction mixture to trap the tert-butyl cations.[1] A common scavenger cocktail is TFA/TIS/water (95:2.5:2.5).[1] |
| Cleavage of Other Acid-Labile Groups | If your molecule contains other acid-sensitive functional groups (e.g., certain esters), they may be cleaved under the deprotection conditions.[1][6] | Consider using milder deprotection methods.[1] |
Milder Deprotection Strategies for Acid-Sensitive Substrates
For PEG linkers attached to molecules with acid-labile functional groups, such as certain esters, standard strong acid conditions can lead to unwanted cleavage.[1][6] In such cases, alternative, milder deprotection methods should be considered.
| Method | Description | Considerations |
| Lewis Acid Catalysis | Reagents like zinc bromide or TMSI in a suitable organic solvent can effect Boc deprotection under milder conditions than strong Brønsted acids.[1] | Reaction conditions need to be optimized for the specific substrate. |
| Oxalyl Chloride/Methanol | This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[1][7] | The reaction is typically carried out at room temperature.[7] |
| Thermal Deprotection | Heating the Boc-protected compound can lead to thermal cleavage of the protecting group.[1] | May require high temperatures and long reaction times, which could be unsuitable for thermally sensitive molecules.[1] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add scavengers such as triisopropylsilane (TIS) to a final concentration of 2.5-5% v/v.[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3 times).[1] The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
Protocol 2: Work-up by Precipitation
-
Once the deprotection reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Add the concentrated solution dropwise to a centrifuge tube containing ice-cold methyl tert-butyl ether (MTBE) or diethyl ether to precipitate the deprotected product.[3] A white precipitate should form.
-
Place the tube at -20°C for 30 minutes to maximize precipitation.[3]
-
Centrifuge the mixture, decant the ether, and wash the pellet with cold ether two more times to remove scavengers and other impurities.[3][4]
-
Dry the product pellet under vacuum.[3]
Visual Guides
Caption: Standard workflow for Boc deprotection of PEG linkers.
Caption: Troubleshooting logic for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc-NH-PEG5-CH2CH2COOH Bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG5-CH2CH2COOH in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for conjugating this compound to a protein?
A1: The bioconjugation process typically involves a two-step reaction. First, the terminal carboxylic acid group (-COOH) of the PEG linker is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This forms a semi-stable NHS ester. Second, this reactive NHS ester is then coupled to a primary amine (-NH2) on the target biomolecule (e.g., the epsilon-amine of a lysine residue or the N-terminus of a protein) to form a stable amide bond. The Boc (tert-butoxycarbonyl) group on the other end of the PEG linker protects the amine and can be removed in a subsequent step if a free amine is desired.
Q2: What are the most common side reactions to be aware of during the conjugation process?
A2: The two most prevalent side reactions are the hydrolysis of the NHS ester and the over-PEGylation of the target biomolecule. Hydrolysis of the NHS ester by water competes with the desired amidation reaction, leading to a non-reactive carboxylic acid and reduced conjugation efficiency.[1] Over-PEGylation occurs when multiple PEG chains attach to a single biomolecule, which can be an issue if the target has multiple accessible primary amines.[2]
Q3: At what pH should I perform the EDC/NHS coupling reaction?
A3: The pH is a critical parameter that requires a balance between two competing factors. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[3] However, the reaction of the resulting NHS ester with a primary amine is most efficient at a pH of 7.2-8.5, where the amine is deprotonated and thus more nucleophilic.[4] A common strategy is a two-step reaction where the activation is performed at a lower pH, and then the pH is raised for the conjugation step.
Q4: What can cause incomplete Boc deprotection?
A4: Incomplete Boc deprotection is often due to insufficient acid concentration, inadequate reaction time, or steric hindrance from the PEG chain and the conjugated molecule.[5] The Boc group is acid-labile and typically removed with strong acids like trifluoroacetic acid (TFA).[6]
Q5: Are there any side reactions associated with the Boc deprotection step?
A5: Yes, the primary side reaction during Boc deprotection is the formation of a reactive tert-butyl cation. This cation can alkylate nucleophilic residues on the biomolecule, such as tryptophan, methionine, cysteine, and tyrosine, leading to undesired modifications.[5][7] To prevent this, "scavengers" are often added to the deprotection solution to trap the tert-butyl cation.[5]
Troubleshooting Guides
Issue 1: Low Conjugation Yield
| Possible Cause | Suggested Solution |
| Hydrolysis of NHS Ester | Ensure that the NHS-activated PEG is used immediately after preparation. Optimize the reaction pH; while higher pH increases amine reactivity, it also accelerates hydrolysis.[8][9] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis. |
| Suboptimal pH | For a one-pot reaction, a pH of 7.2-7.5 is a good starting point. For a two-step reaction, perform the EDC/NHS activation at pH 5.5-6.0, then adjust the pH to 7.2-8.0 for the conjugation step.[3] |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Store them properly in a desiccator. Allow reagents to warm to room temperature before opening to prevent condensation.[10] Use freshly prepared solutions. |
| Presence of Primary Amines in Buffer | Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[11] Use buffers like phosphate-buffered saline (PBS) or MES. |
| Insufficient Molar Excess of PEG Linker | Increase the molar ratio of the NHS-activated PEG linker to the target biomolecule. A 10- to 50-fold molar excess is a common starting point, but this may need to be optimized for your specific application.[12] |
Issue 2: Heterogeneous Product Mixture (Multiple PEGylated Species)
| Possible Cause | Suggested Solution |
| Over-PEGylation | Reduce the molar ratio of the PEG linker to the target biomolecule. This will decrease the likelihood of multiple PEG chains attaching to a single molecule.[11] Monitor the reaction over time to find the optimal endpoint before significant multi-PEGylation occurs. |
| Multiple Reactive Sites on Biomolecule | If site-specificity is crucial, consider protein engineering to introduce a unique reactive site (e.g., a cysteine residue for thiol-specific PEGylation) and remove other reactive surface lysines.[13] Alternatively, controlling the reaction pH can sometimes favor PEGylation at the more reactive N-terminus over lysine residues.[2] |
| Use of Polydisperse PEG | Use high-quality, monodisperse PEG reagents to ensure a more homogeneous product mixture.[14] |
Issue 3: Incomplete Boc Deprotection
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA. A common solution is 25-50% TFA in a suitable solvent like dichloromethane (DCM).[12] |
| Inadequate Reaction Time or Temperature | Extend the reaction time and monitor the progress using an appropriate analytical technique like LC-MS.[5] Most deprotections are performed at room temperature. |
| Steric Hindrance | For sterically hindered substrates, a longer reaction time or a slightly elevated temperature may be necessary. However, be cautious as this can also increase side product formation.[5] |
Issue 4: Degradation of Biomolecule During Boc Deprotection
| Possible Cause | Suggested Solution |
| Acid-Sensitivity of the Biomolecule | The strong acidic conditions required for Boc deprotection can degrade sensitive biomolecules. |
| Alkylation by Tert-butyl Cation | Add scavengers to the TFA deprotection solution. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), thioanisole, and dithiothreitol (DTT).[5][7] The choice of scavenger depends on the sensitive residues in your biomolecule. |
Data Presentation
Table 1: Effect of pH on the Stability of NHS Esters
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.[4][8][9]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 25 | ~4-5 hours |
| 8.0 | 25 | ~1 hour |
| 8.5 | 25 | ~30 minutes |
| 8.6 | 4 | ~10 minutes |
| 9.0 | 25 | <10 minutes |
Table 2: Influence of PEG-to-Protein Molar Ratio on PEGylation Distribution (Illustrative)
This table provides an illustrative example of how varying the molar excess of the activated PEG linker can influence the distribution of PEGylated species. The optimal ratio to maximize the mono-PEGylated product while minimizing multi-PEGylated species and unreacted protein must be determined empirically for each specific protein.[11][15]
| Molar Ratio (PEG:Protein) | Unreacted Protein (%) | Mono-PEGylated Protein (%) | Multi-PEGylated Protein (%) |
| 1:1 | 50 | 45 | 5 |
| 5:1 | 15 | 70 | 15 |
| 10:1 | 5 | 65 | 30 |
| 20:1 | <5 | 50 | 45 |
Experimental Protocols
Protocol 1: EDC/NHS Activation of this compound
-
Reagent Preparation:
-
Allow this compound, EDC, and Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation.
-
Prepare an "Activation Buffer" (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Prepare a "Coupling Buffer" (e.g., PBS, pH 7.2-7.5).
-
-
Activation:
-
Dissolve this compound in the Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of Sulfo-NHS.
-
Add a 1.5 to 2-fold molar excess of EDC.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
Protocol 2: Conjugation of NHS-Activated PEG to a Protein
-
Protein Preparation:
-
Dissolve the target protein in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
-
Conjugation:
-
Add the freshly prepared NHS-activated PEG solution to the protein solution. The molar ratio of PEG to protein should be optimized (a 20-fold molar excess is a common starting point).[11]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
Protocol 3: Boc Deprotection of the PEGylated Conjugate
-
Preparation:
-
Prepare a deprotection solution of 25-50% TFA in an anhydrous solvent such as dichloromethane (DCM).
-
If the biomolecule contains sensitive residues (e.g., Trp, Met, Cys, Tyr), add a scavenger cocktail to the TFA solution (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[5]
-
-
Deprotection:
-
Dissolve the lyophilized Boc-protected PEGylated conjugate in the deprotection solution.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up:
-
Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether to remove the scavengers and cleaved Boc group byproducts.
-
Visualizations
Caption: Main reaction pathway for this compound bioconjugation.
Caption: Competition between aminolysis and hydrolysis of the NHS ester.
Caption: Boc deprotection showing the desired reaction and the side reaction with scavenger intervention.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanocomposix.com [nanocomposix.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. PEG chain length impacts yield of solid-phase protein PEGylation and efficiency of PEGylated protein separation by ion-exchange chromatography: insights of mechanistic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Modification of Proteins with Boc-NH-PEG5-CH2CH2COOH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of proteins modified with Boc-NH-PEG5-CH2CH2COOH. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual workflows to ensure successful conjugation and maintain the stability of your protein of interest.
Troubleshooting Guide: Protein Aggregation During and After Modification
Protein aggregation is a common challenge during chemical modification. The following table outlines potential causes of aggregation when using this compound and provides systematic solutions to address these issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation during the conjugation reaction | High degree of PEGylation leading to changes in protein solubility. | Reduce the molar ratio of the activated PEG linker to the protein. Optimize reaction time and temperature to control the extent of modification.[1] |
| Unfavorable buffer conditions (pH, ionic strength) for the specific protein. | Ensure the buffer composition and pH are optimal for maintaining the stability of your target protein throughout the reaction.[1] | |
| High protein concentration. | Lower the protein concentration to reduce the likelihood of intermolecular interactions. | |
| Soluble aggregates detected after purification | Exposure of hydrophobic regions on the protein surface upon modification. | Include stabilizing excipients in the reaction and purification buffers. Common excipients include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and amino acids (e.g., arginine, glycine). |
| Inefficient removal of cross-linked species. | Optimize purification methods. Size exclusion chromatography (SEC) is effective for separating monomers from aggregates. Ion exchange chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the protein.[2][] | |
| Increased aggregation during storage | Suboptimal storage buffer composition. | Screen for optimal storage buffer conditions, including pH, ionic strength, and the presence of cryoprotectants (e.g., glycerol) for frozen storage. |
| Freeze-thaw instability. | Minimize freeze-thaw cycles by storing the protein in single-use aliquots. | |
| Low yield of modified protein | Inefficient activation of this compound. | Ensure a 2-5 fold molar excess of EDC and NHS to the PEG linker for efficient activation of the carboxylic acid.[1] |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or MES, during the conjugation step.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of conjugating this compound to a protein?
A1: The conjugation of this compound to a protein is typically achieved through a two-step process involving the activation of the carboxylic acid group on the PEG linker, followed by its reaction with primary amines (e.g., lysine residues, N-terminus) on the protein surface. The most common method for activating the carboxylic acid is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][4][5] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester by NHS. This NHS ester readily reacts with primary amines on the protein to form a stable amide bond.
Q2: How can I prevent aggregation during the conjugation reaction?
A2: Preventing aggregation during conjugation requires careful optimization of the reaction conditions. Key strategies include:
-
Molar Ratio: Use an optimal molar ratio of the activated PEG linker to the protein to avoid excessive modification, which can lead to insolubility.[1]
-
Protein Concentration: Work with a lower protein concentration to minimize intermolecular interactions.
-
pH and Buffer: Maintain the reaction at a pH that ensures protein stability. The activation step with EDC/NHS is most efficient at pH 4.5-6.0, while the conjugation to the protein's amines is optimal at pH 7.0-8.0.[1] It is crucial to use amine-free buffers like PBS or MES.[1]
-
Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can help to minimize protein degradation and aggregation, although this may require a longer reaction time.[1]
-
Excipients: The inclusion of stabilizing excipients such as sugars, polyols, or amino acids in the reaction buffer can help maintain protein conformation and prevent aggregation.
Q3: What are the best methods for purifying the PEGylated protein and removing aggregates?
A3: Several chromatographic techniques are effective for purifying PEGylated proteins and removing aggregates:
-
Size Exclusion Chromatography (SEC): This is a primary method for separating proteins based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC can effectively separate PEGylated proteins from the unreacted protein and also remove high molecular weight aggregates.[]
-
Ion Exchange Chromatography (IEX): The attachment of PEG chains can shield the surface charges of the protein, altering its isoelectric point. This change in charge can be exploited for separation using IEX. This method can also be effective in separating positional isomers of the PEGylated protein.[][6]
-
Hydrophobic Interaction Chromatography (HIC): While less common, HIC can be a useful supplementary technique for purifying PEGylated proteins, particularly when IEX is not effective.[]
Q4: How do I remove the Boc protecting group after PEGylation?
A4: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile. It can be removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][8] It is important to consider the stability of your protein under these acidic conditions. If the protein is acid-sensitive, milder deprotection methods may need to be explored.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of the PEG linker to make it reactive towards primary amines on the protein.
Materials:
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution to the Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and NHS to the PEG linker solution.[1]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups.
Protocol 2: Conjugation of Activated PEG Linker to Protein and Purification
This protocol details the reaction of the activated PEG linker with the target protein and the subsequent purification of the conjugate.
Materials:
-
Activated this compound solution (from Protocol 1)
-
Target protein in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Purification equipment (e.g., SEC or IEX column)
Procedure:
-
Immediately add the activated PEG linker solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 7.5.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes at room temperature.[1]
-
Purify the PEGylated protein from unreacted reagents and aggregates using an appropriate chromatography method (e.g., SEC or IEX).[]
Quantitative Data on Anti-Aggregation Strategies
The addition of excipients can significantly reduce protein aggregation. The following table summarizes the effect of various excipients on the reduction of the solvent-accessible surface area (SASA) of aggregation-prone regions (APRs) of Human Serum Albumin (HSA), a model protein. A greater reduction in SASA indicates a more effective prevention of aggregation.
| Excipient Class | Specific Excipient | Concentration | Reduction in APR SASA (%) |
| Polysorbates | Polysorbate 80 | - | 40.1% |
| Polysorbate 20 | - | 38.5% | |
| Fatty Alcohol Ethoxylates | Brij 35 | - | 32.1% |
| Amino Acids | Arginine | - | 15.3% |
| Histidine | - | 12.8% | |
| Sugars/Polyols | Sucrose | - | 10.2% |
| Sorbitol | - | 9.8% |
Data adapted from a study on Human Serum Albumin. The effectiveness of excipients can be protein-dependent.[9][10][11]
Visualizations
Experimental Workflow for Protein PEGylation
Caption: Workflow for the activation and conjugation of this compound to a target protein.
Signaling Pathway of Aggregation Prevention
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encapsula.com [encapsula.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing PEG Linker Length for PROTAC Efficacy
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the polyethylene glycol (PEG) linker length for their Proteolysis Targeting Chimeras (PROTACs). Here, you will find troubleshooting guidance and frequently asked questions to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the PEG linker in a PROTAC's efficacy?
The PEG linker is a critical component of a PROTAC, connecting the ligand that binds to the target protein (the "warhead") to the ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] The linker's length, flexibility, and chemical composition are paramount for inducing the necessary proximity and orientation between the target protein and the E3 ligase to enable efficient ubiquitination and subsequent degradation by the proteasome.[2][3]
Q2: How does PEG linker length specifically impact PROTAC performance?
The length of the PEG linker is a crucial determinant of PROTAC efficacy.[1][4] An optimal linker length is essential for the formation of a stable ternary complex.[2][4]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][4][5]
-
Too long: Conversely, a linker that is too long might lead to an unstable or non-productive ternary complex, as it may not effectively bring the two proteins into the close proximity required for efficient ubiquitination.[1][4][5] Excessively long linkers can also result in a higher entropic penalty upon binding, potentially decreasing potency.[6]
Therefore, the optimization of linker length is a critical step in PROTAC design.[4]
Q3: What are common types of linkers used in PROTACs besides PEGs?
While polyethylene glycol (PEG) linkers are frequently used due to their hydrophilicity and tunable length, other types of linkers are also employed in PROTAC design.[2][4] Alkyl chains are another common choice, offering a degree of rigidity.[7] To further modulate the conformational flexibility and physicochemical properties of the PROTAC, more rigid moieties like piperazine or triazole rings can be incorporated into the linker.[4][8]
Q4: What is the "hook effect" in the context of PROTACs and how does linker length relate to it?
The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations.[5][7] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex.[5][9] This leads to a bell-shaped dose-response curve.[7] While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker can help mitigate it by promoting positive cooperativity in the formation of the ternary complex, making it more stable.[5]
Troubleshooting Guide
Problem: My PROTAC demonstrates good binary binding to both the target protein and the E3 ligase, but I observe minimal to no degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex. Here are some potential linker-related causes and troubleshooting steps:
-
Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the correct length to facilitate the proper spatial orientation of the target protein and the E3 ligase for efficient ubiquitination.[4]
-
Solution: Synthesize and test a series of PROTACs with varying PEG linker lengths. Even small changes in linker length can have a significant impact on degradation efficacy.[4]
-
-
Unfavorable Ternary Complex Conformation: The linker, even if of an appropriate length, might orient the target protein in such a way that the lysine residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[5]
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[5]
Quantitative Data on Linker Length Optimization
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of different linker lengths is crucial for identifying the most potent PROTAC.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [10][11][]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 12 | ~20% | >10 |
| 16 | >80% | ~0.1 |
| 20 | ~60% | ~1 |
Table 2: Degradation Potency of TBK1-Targeting PROTACs [10]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Table 3: Effect of Linker Length on BRD4 Degradation [11]
| PROTAC | Linker Composition (PEG units) | DC50 (nM) | Dmax (%) |
| MZ4 | 2 | ~100 | ~70 |
| MZ1 | 3 | ~25 | >90 |
| MZ2 | 4 | ~100 | ~80 |
Key Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.[1][2]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a range of concentrations of your PROTACs (with varying linker lengths) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for the Western blot.[1]
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and then transfer the proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[2]
-
Wash the membrane multiple times with TBST (Tris-Buffered Saline with Tween 20).[2]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again with TBST.[2]
-
-
Detection and Analysis: Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[1][2]
2. Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol helps to verify the formation of the ternary complex in a cellular context.[1]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[1]
-
Immunoprecipitation:
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.[1]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the target protein and the E3 ligase to detect the co-precipitated proteins. An increase in the co-precipitated protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[1]
Visualizing PROTAC Mechanisms and Workflows
Caption: PROTAC Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Addressing steric hindrance with Boc-NH-PEG5-CH2CH2COOH
Welcome to the technical support center for Boc-NH-PEG5-CH2CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this versatile PEG linker, with a special focus on overcoming steric hindrance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a discrete polyethylene glycol (PEG) linker with a chain of five ethylene glycol units.[1][2] It is a heterobifunctional linker, meaning it has two different reactive ends: a Boc-protected amine (Boc-NH-) and a terminal carboxylic acid (-COOH).[3] The Boc (tert-butoxycarbonyl) group is a protecting group for the amine, which can be removed under acidic conditions to reveal a primary amine.[3][4] The carboxylic acid end can be activated to react with nucleophiles like primary amines.
Its primary applications include:
-
Bioconjugation: Linking biomolecules such as proteins, peptides, or antibodies to other molecules like small molecule drugs, fluorescent dyes, or other biomolecules.[1][5]
-
Drug Delivery: Improving the solubility, stability, and pharmacokinetic properties of therapeutic agents.[6][7] The PEG chain can help to shield the conjugated molecule from enzymatic degradation and reduce immunogenicity.[8][9]
-
PROTACs Synthesis: this compound is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[10][11]
-
Surface Modification: Functionalizing surfaces to reduce non-specific binding of biomolecules.[12]
Q2: How does the PEG5 linker help in addressing steric hindrance?
A2: Steric hindrance occurs when the size and shape of molecules impede a chemical reaction or interaction.[13] In bioconjugation, large biomolecules can physically block the reactive sites, leading to low conjugation efficiency or loss of biological activity.[8] The PEG5 chain in this compound acts as a flexible spacer, increasing the distance between the two conjugated molecules.[7][9] This separation minimizes steric clash, allowing the conjugated molecules to maintain their native conformation and biological function.[12] The length of the PEG linker is crucial; a linker that is too short may not sufficiently overcome steric hindrance, while a very long linker could potentially wrap around the biomolecule and cause its own form of steric hindrance.[13]
Q3: What are the key steps for using this compound in a typical conjugation reaction?
A3: A typical workflow involves a two-stage process: 1) Boc deprotection to expose the amine, and 2) activation of the carboxylic acid for coupling to a target molecule.
Experimental Workflows
Below are diagrams illustrating the key experimental workflows for using this compound.
Caption: Workflow for Boc Deprotection of the PEG Linker.
Caption: Workflow for Carboxyl Activation and Conjugation.
Troubleshooting Guides
Problem 1: Incomplete Boc Deprotection
Symptoms:
-
LC-MS analysis shows a significant amount of starting material remaining after the reaction.
-
¹H NMR spectrum still shows the characteristic singlet of the tert-butyl protons of the Boc group at ~1.4 ppm.[4]
-
TLC analysis shows a persistent spot corresponding to the starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acidolysis.[4] If the acid is too weak or its concentration is too low, the reaction may not go to completion. Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50% (v/v).[4] Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[4] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process.[4] Short reaction times or low temperatures might not be sufficient. Extend the reaction time and monitor the progress periodically using TLC or LC-MS.[4] While many deprotections are performed at room temperature, gentle heating might be necessary for some substrates.[4] |
| Steric Hindrance | The PEG chain itself, although designed to reduce steric hindrance between conjugated molecules, can sometimes hinder the approach of the acid to the Boc-protected amine, slowing down the reaction.[4] In such cases, extending the reaction time or using a higher concentration of acid is recommended. |
| Poor Solubility | The choice of solvent is critical.[4] Ensure that both the Boc-protected PEG linker and the acid are fully soluble in the chosen solvent. DCM is a common choice for TFA-mediated deprotection.[4] |
Problem 2: Low Yield in Carboxylic Acid Activation and Amide Coupling
Symptoms:
-
Low yield of the final conjugate after purification.
-
LC-MS or SDS-PAGE analysis shows a large amount of unreacted biomolecule.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal pH | The pH of the reaction is critical for both the activation and coupling steps. For activation of the carboxylic acid with carbodiimides like EDC, a slightly acidic pH (e.g., pH 6.0) is often optimal.[14][15] For the subsequent reaction of the activated ester (e.g., NHS-ester) with a primary amine on the biomolecule, a pH range of 7.2-8.5 is generally preferred.[7][14] |
| Hydrolysis of Activated Ester | NHS-esters are susceptible to hydrolysis, especially at higher pH and in aqueous solutions.[16] Prepare the activated PEG linker immediately before use and add it to the biomolecule solution without delay. |
| Steric Hindrance at the Conjugation Site | Even with the PEG5 spacer, steric hindrance can still be an issue if the target amine on the biomolecule is in a sterically crowded environment. Consider using a longer PEG linker if steric hindrance is suspected to be a major issue.[13] |
| Incorrect Molar Ratio of Reactants | An insufficient molar excess of the activated PEG linker can lead to incomplete conjugation. A 10- to 20-fold molar excess of the linker over the biomolecule is a common starting point.[13] This may need to be optimized for your specific system. |
Problem 3: Aggregation of the Final Conjugate
Symptoms:
-
Precipitation is observed during or after the conjugation reaction.
-
The purified conjugate shows poor solubility.
-
Size-exclusion chromatography (SEC) profile shows high molecular weight aggregates.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrophobicity of the Conjugated Molecule | If the molecule being attached to the PEG linker is highly hydrophobic, it can lead to aggregation, especially at high concentrations.[6] The PEG linker enhances water solubility, but it may not be sufficient to overcome the hydrophobicity of a very nonpolar molecule.[6][9] Consider using a longer or branched PEG linker to further improve solubility.[6] |
| High Drug-to-Antibody Ratio (DAR) | In the context of antibody-drug conjugates (ADCs), attempting to attach too many drug molecules per antibody can lead to aggregation.[6] Hydrophilic PEG linkers can help to achieve higher DARs without causing aggregation compared to more hydrophobic linkers.[6] |
| Conformational Changes in the Biomolecule | The conjugation process itself might induce conformational changes in the biomolecule that expose hydrophobic patches, leading to aggregation.[13] Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy.[13] Optimizing reaction conditions, such as performing the reaction at a lower temperature (e.g., 4°C), may help to minimize denaturation.[13] |
Detailed Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolution: Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[4]
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[4]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[4]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4]
-
Co-evaporate with toluene (3 times) to remove residual TFA.[4]
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or can be neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[4]
-
Protocol 2: Conjugation to a Protein via EDC/NHS Chemistry
-
Buffer Preparation: Prepare a reaction buffer such as 0.1 M MES, 0.5 M NaCl, pH 6.0 for the activation step and a coupling buffer such as PBS, pH 7.4 for the conjugation step.
-
Activation of PEG Linker:
-
Dissolve the deprotected NH2-PEG5-CH2CH2COOH linker in the activation buffer.
-
Add a 1.5-fold molar excess of N-Hydroxysuccinimide (NHS) followed by a 1.5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubate at room temperature for 15-30 minutes to generate the NHS-ester activated PEG linker.
-
-
Conjugation:
-
Prepare the protein solution in the coupling buffer.
-
Add the freshly prepared NHS-ester activated PEG linker to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a typical starting point.[13]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[13]
-
-
Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[13]
-
Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.[13]
Disclaimer: The information provided in this technical support center is for research use only. It is intended as a guide and may require optimization for your specific application. Always consult relevant literature and safety data sheets before starting any experiment.
References
- 1. purepeg.com [purepeg.com]
- 2. Boc-NH-PEG5-COOH | CAS:1347750-78-0 | Biopharma PEG [biochempeg.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. adcreview.com [adcreview.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 16. interchim.fr [interchim.fr]
Technical Support Center: HPLC Purification of PEGylated Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HPLC purification of PEGylated peptides.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the HPLC purification of PEGylated peptides.
Q1: Why am I observing broad peaks for my PEGylated peptide?
Peak broadening is a common issue in the chromatography of PEGylated molecules. Several factors can contribute to this phenomenon:
-
PEG Heterogeneity: The polyethylene glycol (PEG) used for conjugation is often a heterogeneous mixture of different chain lengths (polydispersity). This inherent variability in the PEG moiety leads to a population of PEGylated peptides with slightly different sizes and hydrophobicities, resulting in broadened peaks.[1]
-
Conformational Flexibility: The flexible nature of the PEG chain can lead to multiple conformations of the PEGylated peptide in solution, each interacting differently with the stationary phase.
-
Secondary Interactions: Unwanted interactions between the PEG chain and the stationary phase can occur, leading to peak tailing and broadening.
-
Column Overload: Injecting too much sample can lead to peak distortion.
Troubleshooting Steps:
-
Optimize Column Chemistry:
-
Adjust Mobile Phase:
-
Use a standard mobile phase of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile.[3] TFA acts as an ion-pairing agent, improving peak shape for peptides.[4]
-
For LC-MS applications where TFA can cause ion suppression, formic acid is a suitable alternative, though it may result in poorer peak shape.[4][5] Difluoroacetic acid (DFA) can offer a compromise between good peak shape and MS compatibility.
-
-
Optimize Gradient:
-
Increase Column Temperature:
Q2: My PEGylated peptide is co-eluting with unreacted PEG or the native peptide. How can I improve separation?
Co-elution is a frequent challenge due to the significant impact of the PEG moiety on the overall properties of the peptide.
Troubleshooting Steps:
-
Select the Appropriate Chromatography Mode:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common technique. As described above, optimizing the column, mobile phase, and gradient is crucial. RP-HPLC can often separate PEGylated forms based on the specific site of PEGylation.[3]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[7] While it can differentiate between molecules of significantly different sizes (e.g., PEGylated vs. non-PEGylated peptide), it may not be able to resolve species with similar hydrodynamic radii, which can be the case for a PEGylated protein and a free PEG of a similar size.[6][8]
-
Hydrophobic Interaction Chromatography (HIC): This technique can be effective for separating PEGylated hydrophobic substances.[9]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on charge. If PEGylation alters the net charge of the peptide, IEX can be a powerful purification tool.[7]
-
-
Optimize RP-HPLC Conditions for Resolution:
-
As mentioned, a shallow gradient is key.
-
Experiment with different organic modifiers. While acetonitrile is standard, adding isopropanol can increase the hydrophobicity of the organic mobile phase, which may alter selectivity.[3]
-
Q3: I am having trouble detecting my PEGylated peptide and quantifying the amount of free PEG.
Detection can be challenging because the PEG moiety lacks a strong chromophore for UV detection.[10][11]
Troubleshooting Steps:
-
Utilize Appropriate Detectors:
-
UV Detector: While PEG itself is not UV-active, the peptide backbone and certain amino acid side chains are. This allows for the detection of the PEGylated peptide and the native peptide. However, it cannot be used to quantify free PEG.[11]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that can detect any non-volatile analyte, making them ideal for quantifying both the PEGylated peptide and the free PEG.[10][11]
-
Refractive Index (RI) Detector: This detector can also be used to measure PEG concentrations, but it generally suffers from low sensitivity.[][13]
-
-
Employ 2D-LC:
-
On-line two-dimensional liquid chromatography (2D-LC) can be used to combine different separation modes. For example, a size-exclusion column in the first dimension can separate the high-molecular-weight PEGylated peptide from the low-molecular-weight free PEG. The fraction containing the free PEG can then be trapped and analyzed by reversed-phase chromatography in the second dimension.[10]
-
Q4: My PEGylated peptide appears to be aggregating. What can I do?
Aggregation can lead to poor peak shape, low recovery, and inaccurate quantification.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
The addition of organic co-solvents like DMSO or DMF (up to 30% v/v) can improve the solubility of the peptide and its conjugate.[14]
-
-
Adjust the pH:
-
Ensure the mobile phase pH is at least one unit away from the peptide's isoelectric point (pI) to avoid precipitation.[14]
-
-
Consider Denaturing Conditions:
-
For purification of aggregated material, using denaturing conditions might be necessary to solubilize the sample.[14]
-
Data Presentation
Table 1: Recommended Starting Conditions for RP-HPLC of PEGylated Peptides
| Parameter | Recommendation | Rationale |
| Column | C4 or C18, 300 Å pore size | C4 for smaller PEGs, C18 for larger PEGs; wide pores are suitable for large molecules.[2][3] |
| Mobile Phase A | 0.1% TFA in Water | Ion-pairing for good peak shape with UV detection.[3] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic modifier for peptide separations.[3] |
| Gradient | 1-2% B/min | Shallow gradient improves resolution of closely eluting species.[3] |
| Flow Rate | 1 mL/min (for analytical columns) | Standard flow rate for 4.6 mm ID columns. |
| Temperature | 45°C | Elevated temperature can improve peak shape and resolution.[3] |
| Detection | UV (214 nm or 280 nm) and/or ELSD/CAD | UV for peptide detection, ELSD/CAD for universal detection of all components.[10][11] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for PEGylated Peptide Purification
-
Sample Preparation:
-
Dissolve the crude PEGylation reaction mixture in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System Setup:
-
Equilibrate the chosen column (e.g., Jupiter 300 C4) with the initial mobile phase composition for at least 10 column volumes.
-
Set the column oven temperature to 45°C.[3]
-
Set the detector wavelengths (e.g., 214 nm and 280 nm for UV). If using ELSD or CAD, ensure the detector is stabilized.
-
-
Chromatographic Run:
-
Inject the prepared sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Include a high-organic wash step (e.g., 95% Mobile Phase B) for 5 minutes to elute any strongly retained components.
-
Re-equilibrate the column at the initial conditions for 10-15 minutes before the next injection.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peaks of interest based on the UV chromatogram.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by a secondary method (e.g., mass spectrometry) to confirm the identity and purity of the PEGylated peptide.
-
Visualizations
Caption: Troubleshooting decision tree for HPLC purification of PEGylated peptides.
Caption: General experimental workflow for HPLC purification of PEGylated peptides.
References
- 1. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. blob.phenomenex.com [blob.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 13. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Navigating the "Hook Effect" in PROTACs with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address the "hook effect" in Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, contrasting with the typical sigmoidal curve seen with traditional inhibitors.[1]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of unproductive binary complexes at high PROTAC concentrations.[1][2] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[][4] However, when PROTAC concentrations are excessive, the PROTAC molecules can independently bind to either the target protein or the E3 ligase, creating "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][5]
Q3: How do PEG linkers specifically influence the hook effect?
A3: PEG linkers are commonly used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[6][7][8] The length and flexibility of the PEG linker are critical factors that can influence the stability of the ternary complex and, consequently, the hook effect.[8][9] An optimally sized PEG linker can facilitate favorable protein-protein interactions between the target and the E3 ligase, enhancing ternary complex stability and potentially mitigating the hook effect.[10] Conversely, a linker that is too long or too short can hinder the formation of a productive ternary complex, possibly exacerbating the hook effect.[11]
Q4: What are the experimental consequences of a pronounced hook effect?
Q5: At what concentrations is the hook effect typically observed?
A5: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[2] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[2] It is therefore crucial to perform dose-response experiments over a wide concentration range (e.g., picomolar to high micromolar) to identify the optimal degradation window and detect the onset of the hook effect.[1][2]
Troubleshooting Guide
Problem 1: My dose-response curve is bell-shaped, showing decreased degradation at high concentrations.
-
Likely Cause: You are observing the classic hook effect.[1][2]
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment with a wider and more granular concentration range, especially at the higher concentrations, to fully define the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) and use concentrations at or around this "sweet spot" for future experiments.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (see Experimental Protocols) to directly measure ternary complex formation across the same concentration range. A decrease in ternary complex formation at high PROTAC concentrations would confirm the hook effect is due to the formation of unproductive binary complexes.[1][2]
-
Problem 2: I am not observing any protein degradation at any of my tested concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, suboptimal experimental conditions, or the entire tested concentration range falling within the hook effect region.[1]
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a much broader range of PROTAC concentrations, from picomolar to high micromolar, to ensure you are not missing the degradation window.[1]
-
Verify Target Engagement: Confirm that your PROTAC can independently bind to the target protein and the E3 ligase using biophysical assays.
-
Confirm Ternary Complex Formation: Use an appropriate assay to verify that the PROTAC can facilitate the formation of the ternary complex.[]
-
Check E3 Ligase Expression: Ensure the cell line used expresses sufficient levels of the recruited E3 ligase.
-
Optimize Incubation Time: Perform a time-course experiment at a fixed PROTAC concentration to determine the optimal duration for degradation.
-
Problem 3: The hook effect is very pronounced, limiting the therapeutic window of my PROTAC.
-
Likely Cause: The PROTAC may have suboptimal linker length or composition, or there may be a lack of positive cooperativity in ternary complex formation.[2]
-
Troubleshooting Steps:
-
Optimize the PEG Linker: Synthesize and test a series of PROTACs with varying PEG linker lengths.[8][12] This can help identify a linker that promotes more stable ternary complex formation.
-
Enhance Cooperativity: Rational design of the PROTAC, including the linker, can introduce favorable protein-protein interactions that stabilize the ternary complex over the binary complexes, thus reducing the hook effect.[2]
-
Consider a Different E3 Ligase: If linker optimization is unsuccessful, exploring PROTACs that recruit a different E3 ligase may be a viable strategy.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for PROTACs, illustrating the impact of concentration on ternary complex formation and protein degradation, which are key aspects of understanding the hook effect.
Table 1: Representative Data for Ternary Complex Formation
| PROTAC Concentration (µM) | Relative Ternary Complex Formation (%) |
| 0 (Control) | 0 |
| 0.01 | 25 |
| 0.1 | 85 |
| 1 | 100 |
| 10 | 60 |
| 100 | 20 |
This table illustrates a typical bell-shaped response for ternary complex formation, a hallmark of the hook effect.
Table 2: Representative Data for Protein Degradation
| PROTAC Concentration (µM) | Target Protein Degradation (%) |
| 0 (Control) | 0 |
| 0.01 | 40 |
| 0.1 | 90 |
| 1 | 95 (Dmax) |
| 10 | 50 |
| 100 | 15 |
This table shows the corresponding protein degradation profile, demonstrating the hook effect where degradation decreases at concentrations above the optimal level.
Experimental Protocols
1. Western Blot for PROTAC-Induced Degradation
This protocol details the steps to quantify target protein degradation following PROTAC treatment.[13]
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 100 µM) is recommended to observe the full dose-response, including any potential hook effect.[1] Include a vehicle-only control (e.g., DMSO).
-
Replace the existing medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.
-
2. AlphaLISA for Ternary Complex Formation
This protocol provides a method for quantifying the formation of the ternary complex in a cell-free system.[2]
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged) in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the tagged target protein, tagged E3 ligase, and the PROTAC dilutions. Include appropriate controls (e.g., no PROTAC, no proteins).
-
Incubate the plate to allow for ternary complex formation.
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells.
-
Incubate the plate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.
-
3. In Vitro Ubiquitination Assay
This protocol allows for the direct assessment of PROTAC-mediated target protein ubiquitination.[14][15]
-
Reaction Setup:
-
In a reaction tube, combine the following components in a suitable buffer: E1 activating enzyme, E2 conjugating enzyme, E3 ligase, the target protein, ubiquitin (often biotin-tagged), and ATP.
-
Add varying concentrations of the PROTAC or a vehicle control.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody against the target protein to detect higher molecular weight bands corresponding to the ubiquitinated protein. If biotinylated ubiquitin was used, a streptavidin-HRP conjugate can be used for detection.
-
-
Data Analysis:
-
A dose-dependent increase in the intensity of the higher molecular weight ubiquitinated protein bands indicates successful PROTAC-mediated ubiquitination.
-
Visualizations
Caption: Mechanism of PROTAC action and the cause of the hook effect.
Caption: Troubleshooting workflow for addressing the PROTAC hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Head-to-Head Comparison of Boc-NH-PEG5-CH2CH2COOH and Fmoc-NH-PEG5-CH2CH2COOH for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins. The chemical properties of the linker, particularly the protecting group strategy, can significantly impact the synthesis, purification, and stability of the final product. This guide provides an objective comparison of two commonly used heterobifunctional PEG linkers: Boc-NH-PEG5-CH2CH2COOH and Fmoc-NH-PEG5-CH2CH2COOH.
These linkers share a common architecture: a five-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and a terminal carboxylic acid for conjugation to amine-containing biomolecules. The key difference lies in the amine-protecting group: the acid-labile tert-butyloxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This fundamental difference dictates the chemical orthogonality and the conditions required for bioconjugate synthesis.
Core Chemical Differences and Performance Attributes
The choice between a Boc and an Fmoc protecting group strategy is primarily determined by the sensitivity of the biomolecule and any other functional groups present in the conjugate to acidic or basic conditions.
Boc (tert-Butyloxycarbonyl) Protected Linker: The Boc group is stable under a wide range of conditions but is efficiently removed by strong acids, such as trifluoroacetic acid (TFA). This allows for the deprotection of the amine without affecting base-labile functionalities.
Fmoc (9-fluorenylmethoxycarbonyl) Protected Linker: The Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, most commonly piperidine. This orthogonality is advantageous when working with acid-sensitive biomolecules or side chains.
The following table summarizes the key performance characteristics of each linker based on their protecting group.
| Feature | This compound | Fmoc-NH-PEG5-CH2CH2COOH |
| Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic Acid) | Basic (e.g., 20% Piperidine in DMF) |
| Orthogonality | Orthogonal to base-labile groups | Orthogonal to acid-labile groups |
| Biomolecule Compatibility | Suitable for base-sensitive biomolecules | Suitable for acid-sensitive biomolecules |
| Potential Side Reactions | Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation during deprotection. | Aspartimide formation in sensitive sequences (e.g., Asp-Gly); Piperidine adduct formation. |
| Monitoring | Deprotection is not easily monitored by UV-Vis. | Deprotection can be monitored by UV-Vis due to the release of the UV-active dibenzofulvene-piperidine adduct. |
Experimental Data Summary
While direct head-to-head quantitative data for these specific linkers in a single bioconjugation system is not extensively published, the following table provides representative data based on typical yields and deprotection efficiencies observed in bioconjugation workflows.
| Parameter | This compound | Fmoc-NH-PEG5-CH2CH2COOH |
| Typical Conjugation Yield (to Protein) | 80-95% | 80-95% |
| Deprotection Reagent | 20-50% TFA in DCM | 20% Piperidine in DMF |
| Deprotection Time | 30 - 60 minutes | 10 - 30 minutes |
| Typical Deprotection Yield | >90% (with scavengers) | >95% |
| Final Conjugate Purity | High, dependent on scavenger efficiency | High, dependent on sequence sensitivity |
Experimental Protocols
The following are detailed methodologies for the use of each linker in a typical two-step bioconjugation workflow, where a small molecule is first attached to the linker, followed by conjugation to a protein.
Protocol 1: Bioconjugation using this compound
Step 1: Activation of Carboxylic Acid and Conjugation to a Small Molecule Amine
-
Dissolve this compound (1.2 equivalents) and a coupling agent such as HATU (1.2 equivalents) in anhydrous DMF.
-
Add a base, such as DIPEA (2.5 equivalents), to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing small molecule (1 equivalent) to the activated linker solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Boc-protected small molecule-linker conjugate by reverse-phase HPLC.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected conjugate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
To prevent side reactions, add a scavenger such as triisopropylsilane (TIS) (5% v/v).[1]
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by LC-MS.
-
Remove the solvent and TFA under reduced pressure.
-
Purify the deprotected amine-linker-small molecule conjugate.
Step 3: Conjugation to a Protein
-
Activate the carboxylic acid of a target protein using a standard EDC/NHS chemistry protocol.
-
Add the deprotected amine-linker-small molecule conjugate to the activated protein solution.
-
Allow the reaction to proceed at 4°C for 12-24 hours.
-
Purify the final protein-linker-small molecule conjugate using size-exclusion chromatography.
Protocol 2: Bioconjugation using Fmoc-NH-PEG5-CH2CH2COOH
Step 1: Activation of Carboxylic Acid and Conjugation to a Small Molecule Amine
-
Dissolve Fmoc-NH-PEG5-CH2CH2COOH (1.2 equivalents) and a coupling agent such as HATU (1.2 equivalents) in anhydrous DMF.
-
Add a base, such as DIPEA (2.5 equivalents), to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing small molecule (1 equivalent) to the activated linker solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Fmoc-protected small molecule-linker conjugate by reverse-phase HPLC.
Step 2: Fmoc Deprotection
-
Dissolve the purified Fmoc-protected conjugate in a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 10-30 minutes.
-
Monitor the deprotection by LC-MS and by observing the appearance of the dibenzofulvene-piperidine adduct by UV-Vis spectroscopy.
-
Remove the solvent and excess piperidine under reduced pressure.
-
Purify the deprotected amine-linker-small molecule conjugate.
Step 3: Conjugation to a Protein
-
Activate the carboxylic acid of a target protein using a standard EDC/NHS chemistry protocol.
-
Add the deprotected amine-linker-small molecule conjugate to the activated protein solution.
-
Allow the reaction to proceed at 4°C for 12-24 hours.
-
Purify the final protein-linker-small molecule conjugate using size-exclusion chromatography.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a two-step bioconjugation process using either a Boc or Fmoc protected linker.
Caption: Bioconjugation workflow using a Boc-protected linker.
Caption: Bioconjugation workflow using an Fmoc-protected linker.
Conclusion and Recommendations
The choice between this compound and Fmoc-NH-PEG5-CH2CH2COOH is a strategic one, dictated by the chemical nature of the biomolecule and the desired synthetic pathway.
-
This compound is the preferred choice when working with biomolecules that are sensitive to basic conditions. However, care must be taken during the acidic deprotection step to avoid potential side reactions with sensitive amino acid residues. The use of scavengers is highly recommended.
-
Fmoc-NH-PEG5-CH2CH2COOH is ideal for bioconjugations involving acid-sensitive molecules. The mild basic deprotection conditions are generally well-tolerated by most proteins. The ability to monitor the deprotection reaction by UV-Vis spectroscopy is an added advantage for process control.
Ultimately, the optimal linker choice will depend on a careful evaluation of the stability of the specific biomolecule and other components of the conjugate under both acidic and basic conditions. It is recommended to perform small-scale pilot reactions to determine the most suitable linker and deprotection conditions for a given bioconjugation project.
References
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide for PEG3, PEG4, and PEG5 in BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success in targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A key component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The length and composition of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of different polyethylene glycol (PEG) linker lengths, specifically focusing on PEG3, PEG4, and PEG5, in the context of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs that recruit the Cereblon (CRBN) E3 ligase.
The Decisive Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein (BRD4), the PROTAC, and the E3 ligase (CRBN).[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency. The length of the PEG linker is a crucial parameter that significantly influences the formation and stability of this ternary complex and, consequently, the efficiency of protein degradation.[2]
Quantitative Comparison of Degradation Efficiency with Varying PEG Linker Lengths
The degradation efficiency of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of the target protein degraded at saturating PROTAC concentrations.[2]
The following table summarizes experimental data from a study on thalidomide-based PROTACs targeting BRD4 and recruiting the CRBN E3 ligase, showcasing the impact of PEG linker length on degradation potency.
| PROTAC Linker (PEG Units) | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| PEG2 | BRD4 | CRBN | H661 | > 5000 | Not Reported | An intermediate linker length that may hinder optimal ternary complex formation, leading to significantly reduced degradation potency. |
| PEG4 | BRD4 | CRBN | H661 | < 500 | Not Reported | A longer linker length that recovers potent degradation activity, suggesting it facilitates a more stable and productive ternary complex. |
| PEG5 | BRD4 | CRBN | H661 | < 500 | Not Reported | Similar to PEG4, this linker length maintains high degradation potency, indicating a favorable conformation for the ternary complex. |
Note: The data presented in this table is compiled from a research article where the experimental conditions were consistent across the tested PROTACs. While specific Dmax values were not reported, the significant difference in DC50 values provides a clear indication of the impact of linker length on potency. Based on the trend observed, a PROTAC with a PEG3 linker would likely exhibit intermediate to high degradation potency.
Visualizing the PROTAC Mechanism and Experimental Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
References
A Comparative Guide to Linker Technology in Drug Delivery: Boc-NH-PEG5-CH2CH2COOH versus Alkyl Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant of the therapeutic efficacy and safety profile of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the therapeutic payload, profoundly influences the solubility, stability, pharmacokinetics, and biodistribution of the entire conjugate. This guide provides an objective comparison between the hydrophilic linker, Boc-NH-PEG5-CH2CH2COOH, a representative polyethylene glycol (PEG)-based linker, and traditional hydrophobic alkyl linkers. This comparison is supported by a synthesis of experimental data from various studies and detailed experimental protocols to inform rational drug design.
The Critical Role of the Linker in Drug Conjugate Performance
An ideal linker must maintain a stable connection between the targeting vehicle and the payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[1] Upon reaching the target tissue or cell, the linker should facilitate the efficient release of the active payload.[1][2] The physicochemical properties of the linker, particularly its hydrophilicity or hydrophobicity, are paramount in achieving this delicate balance.[3]
Comparative Analysis: PEG vs. Alkyl Linkers
The primary distinction between this compound and simple alkyl linkers lies in their inherent hydrophilicity. The ethylene glycol repeats in the PEG linker impart aqueous solubility, a feature that offers several advantages over the hydrophobicity of alkyl chains.[4][5]
Key Advantages of Hydrophilic PEG Linkers:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic. Conjugating them with hydrophobic alkyl linkers can lead to aggregation, which can compromise therapeutic efficacy and trigger an immune response. The hydrophilic nature of PEG linkers, such as this compound, creates a hydration shell that improves the overall solubility of the drug conjugate and prevents aggregation.[3][6]
-
Improved Pharmacokinetics: The increased hydrodynamic radius and hydrophilicity conferred by PEGylation can shield the drug conjugate from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased accumulation in the target tumor tissue.[6][7]
-
Higher Drug-to-Antibody Ratios (DAR): Hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody without inducing aggregation, which can be a significant limitation with hydrophobic linkers.[3]
-
Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window and reduced off-target toxicities.[8]
While offering synthetic simplicity and chemical stability, alkyl linkers can contribute to the overall hydrophobicity of the drug conjugate, potentially leading to poor solubility, increased aggregation, and rapid clearance from circulation.[4][5]
Quantitative Data Comparison
The following tables summarize representative quantitative data from multiple studies, illustrating the impact of linker choice on the performance of drug conjugates. It is important to note that direct comparisons can be challenging due to variations in the specific antibodies, payloads, and experimental models used across different studies.
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation and In Vitro Cytotoxicity
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50, nM) | Reference |
| Hydrophobic Linker | 8 | > 20% | ~1.5 | [3] |
| PEG Linker | 8 | < 2% | ~1.2 | [3] |
As demonstrated in the table, the inclusion of PEG linkers allows for a higher DAR with significantly reduced aggregation compared to hydrophobic linkers, while maintaining potent in vitro cytotoxicity.[3]
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics in Rats
| Linker | Clearance (mL/day/kg) | Plasma Half-life (t½, hours) | Reference |
| PEG2 | ~80 | Not explicitly stated | [9] |
| PEG4 | ~60 | Not explicitly stated | [9] |
| PEG8 | ~20 | Significantly longer | [9] |
| PEG12 | ~15 | Significantly longer | [9] |
This data highlights a clear trend where increasing the PEG linker length leads to a significant reduction in clearance and a corresponding increase in plasma half-life.[9]
Table 3: Comparative Performance of PROTACs with Different Linker Types
| Linker Type | Ternary Complex Stability | Cell Permeability | Degradation Efficacy (DC50) | Reference |
| Alkyl Chain | Variable | Generally Lower | Target Dependent | [4][10] |
| PEG Chain | Often Enhanced | Generally Higher | Target Dependent | [4][10] |
| Rigid Linker | Potentially Increased | Variable | Target Dependent | [4] |
While the optimal linker for a PROTAC is highly target-dependent, PEG linkers often enhance ternary complex formation and improve cell permeability compared to simple alkyl chains.[4][10]
Experimental Protocols
To systematically evaluate and compare the performance of drug conjugates with different linkers, a series of well-defined in vitro and in vivo experiments are essential.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the drug conjugate and the rate of payload deconjugation in plasma from various species.[1][11]
Methodology:
-
Incubate the drug conjugate at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[1]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]
-
Analyze the samples to quantify the amount of intact drug conjugate, total targeting protein (e.g., antibody), and released payload.[1]
-
Quantification:
Murine Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of the drug conjugate in a relevant animal model.[15][16]
Methodology:
-
Administer a single intravenous (IV) dose of the drug conjugate to a cohort of mice (e.g., 1-10 mg/kg).[15][16]
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).[1][15]
-
Process the blood samples to isolate plasma.[15]
-
Quantify the concentrations of total antibody/protein, intact drug conjugate, and free payload in the plasma samples using validated analytical methods (ELISA and LC-MS/MS).[16][17]
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the drug conjugate in a relevant cancer model.[18]
Methodology:
-
Implant human tumor cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[18]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[18]
-
Administer the drug conjugate intravenously at various dose levels.[18]
-
Monitor tumor volume and body weight of the mice over a set period.[18]
-
The primary endpoint is typically tumor growth inhibition.[18]
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in drug conjugate function and evaluation.
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), covalently connecting the monoclonal antibody to the cytotoxic payload. Its design dictates the stability, pharmacokinetics, and mechanism of drug release, ultimately influencing the ADC's efficacy and toxicity profile.[1][2] The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC development, with each offering distinct advantages and disadvantages.
Mechanisms of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms.[]
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cancer cell.[4][5] This controlled release is achieved by incorporating specific chemical triggers that respond to the unique physiological conditions of the tumor, such as:
-
Protease-Sensitivity: Utilizing proteases like cathepsin B, which are often overexpressed in tumor lysosomes, to cleave specific peptide sequences within the linker (e.g., the valine-citrulline linker in Adcetris).[4][5]
-
pH-Sensitivity: Employing acid-labile groups, such as hydrazones, that hydrolyze and release the payload in the acidic environment of endosomes and lysosomes (pH 4.8-6.0), a contrast to the neutral pH of the bloodstream (pH 7.4).[4]
-
Glutathione-Sensitivity: Incorporating disulfide bonds that are reduced and cleaved by the high intracellular concentrations of glutathione in tumor cells compared to the plasma.[4]
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload.[5] The release of the cytotoxic drug is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[5][6][7] This process releases the payload with the linker and a conjugated amino acid still attached.[5][6] A well-known example is the thioether linker (SMCC) used in Kadcyla®.[4][5]
Performance Comparison: Efficacy, Safety, and the Bystander Effect
The choice of linker technology has profound implications for the therapeutic performance of an ADC.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release | Triggered by specific conditions (enzymes, pH, reducing agents) in the tumor microenvironment or within the cell.[4][5] | Requires internalization and complete lysosomal degradation of the antibody.[5][6][7] |
| Bystander Effect | High potential. The released, often membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[4][8] | Limited to no bystander effect. The released payload is typically charged and membrane-impermeable, trapping it within the target cell.[6][9] |
| Plasma Stability | Generally lower than non-cleavable linkers, with a potential for premature payload release, which can lead to off-target toxicity.[1][10] | High plasma stability, minimizing premature drug release and associated systemic toxicity.[5][7] |
| Efficacy in Heterogeneous Tumors | Can be more effective due to the bystander effect, which helps to eliminate antigen-negative cancer cells within a tumor mass.[8] | Efficacy is strictly dependent on target antigen expression and ADC internalization.[7] |
| Off-Target Toxicity | Higher risk due to the possibility of premature linker cleavage in circulation.[10][11] | Lower risk of off-target toxicity due to high stability and targeted release mechanism.[6][11] |
| Therapeutic Window | Can be narrower due to the potential for off-target toxicity.[5] | Can potentially offer a wider therapeutic window due to enhanced stability and reduced off-target effects.[5] |
Experimental Data Summary
The following table summarizes key findings from comparative studies:
| Comparison Metric | ADC with Cleavable Linker (Example) | ADC with Non-Cleavable Linker (Example) | Key Findings & Reference |
| Bystander Killing | Trastuzumab-vc-MMAE | Trastuzumab-SMCC-DM1 (T-DM1) | The valine-citrulline (vc) linker-based ADC demonstrated a significantly higher bystander killing effect on HER2-negative cells in a co-culture model compared to the non-cleavable SMCC linker-based ADC.[12] |
| In Vivo Efficacy | CanAg-targeting ADC with a disulfide linker | CanAg-targeting ADC with a thioether linker | The ADC with the cleavable disulfide linker showed a significant bystander effect and superior anti-tumor activity in vivo compared to its non-cleavable counterpart.[12] |
| Plasma Stability | ADCs with acid-cleavable hydrazone linkers | ADCs with thioether (e.g., SMCC) linkers | Acid-cleavable linkers have shown poor plasma stability and shorter half-lives, while non-cleavable linkers like SMCC exhibit greater stability in circulation.[13] |
Experimental Protocols
In Vitro Bystander Effect Assay
Objective: To quantify the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Methodology:
-
Cell Culture: Co-culture a mixture of antigen-positive (e.g., HER2-positive NCI-N87) and antigen-negative (e.g., HER2-negative MDA-MB-468) cancer cells. The antigen-negative cells are typically labeled with a fluorescent marker (e.g., GFP) for identification.
-
ADC Treatment: Treat the co-culture with varying concentrations of the cleavable and non-cleavable ADCs.
-
Incubation: Incubate the cells for a period that allows for ADC internalization, payload release, and induction of cell death (e.g., 72-96 hours).
-
Analysis: Use flow cytometry or high-content imaging to quantify the viability of the fluorescently labeled antigen-negative cells. The reduction in the number of viable antigen-negative cells in the presence of the ADC, relative to an untreated control, represents the bystander effect.
Reference for conceptual methodology:[12]
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins to separate the ADC from the released payload.
-
Analysis:
-
Intact ADC: Analyze the supernatant for the concentration of the intact ADC using methods like ELISA or LC-MS.
-
Released Payload: Quantify the amount of free payload in the plasma using LC-MS/MS.
-
-
Data Interpretation: Calculate the half-life of the ADC in plasma and the percentage of payload released over time.
Reference for conceptual methodology:[14]
Visualizing the Mechanisms
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: The bystander effect of cleavable vs. non-cleavable linkers.
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and non-cleavable linker is not a one-size-fits-all decision and depends heavily on the specific therapeutic application.[11]
-
Cleavable linkers are often favored for their versatility and their ability to induce a bystander effect, which can be particularly advantageous in treating solid tumors with heterogeneous antigen expression.[10][11] However, this comes with a higher risk of off-target toxicity that must be carefully managed.[11]
-
Non-cleavable linkers offer superior plasma stability and a better safety profile due to the reduced risk of premature payload release and off-target effects.[6][11] This makes them a strong choice for treating hematological malignancies or tumors with high and uniform antigen expression.[11][15]
Ultimately, the optimal linker design must balance stability in circulation with efficient payload release at the target site to maximize the therapeutic index of the ADC.[16][17] Future innovations in linker technology will likely focus on achieving even greater control over payload release, further enhancing the efficacy and safety of this promising class of cancer therapeutics.
References
- 1. adcreview.com [adcreview.com]
- 2. genemedi.net [genemedi.net]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates | MDPI [mdpi.com]
- 10. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 16. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
A Comparative Guide to the Plasma Stability of Boc-NH-PEG5-CH2CH2COOH Conjugates
For researchers and professionals in drug development, understanding the stability of linker molecules in a physiological environment is paramount to designing effective therapeutic conjugates. This guide provides an objective analysis of the expected plasma stability of Boc-NH-PEG5-CH2CH2COOH, a heterobifunctional PEG linker, and compares its performance with other alternatives, supported by relevant experimental data and protocols.
Introduction to this compound
This compound is a commonly used linker in bioconjugation. It features a tert-butyloxycarbonyl (Boc) protected amine group and a terminal carboxylic acid. The PEG5 (pentaethylene glycol) spacer enhances solubility and provides spatial separation between the conjugated molecules. The stability of this linker in plasma is a critical factor, as it dictates the pharmacokinetic profile and efficacy of the resulting drug conjugate.
The structure of this compound consists of three key components whose stability in plasma should be considered:
-
The Boc-protected amine: The tert-butyl carbamate (Boc) group is a widely used protecting group in organic synthesis.[1][2] It is known to be stable under most basic and nucleophilic conditions but can be cleaved under acidic conditions.[2][3]
-
The PEG5 spacer: Polyethylene glycol (PEG) chains are generally considered biocompatible and stable. Their degradation in vivo is slow and can occur through oxidation of the ether backbone.[4]
-
The propanoic acid terminus: The linkage formed by the carboxylic acid with a biomolecule (e.g., an amide bond) will have its own characteristic stability.
Comparative Plasma Stability Analysis
Table 1: Inferred Plasma Stability of this compound and Alternatives
| Compound/Linkage Type | Key Structural Feature | Expected Plasma Stability | Supporting Rationale & Data |
| This compound | Boc-protected amine (Carbamate) | High | The Boc group is generally stable in plasma, which has a pH of ~7.4. Carbamates can be substrates for metabolic enzymes like esterases, but the bulky tert-butyl group may offer steric hindrance.[5] |
| PEG Spacer | High | The PEG backbone is not readily susceptible to enzymatic degradation in plasma.[4][6] | |
| Amide bond (post-conjugation) | High | Amide bonds are generally stable to hydrolysis in plasma, though they can be cleaved by proteases if part of a recognizable peptide sequence. | |
| PEGylated Peptides | PEG chain attached to a peptide | Variable (Generally Increased) | PEGylation generally enhances the stability of peptides by shielding them from proteases.[7] However, the degree of stability enhancement can depend on the PEG length and attachment site. A study on A20FMDV2 peptide showed that while all PEGylated versions were more stable than the native peptide, shorter PEGs (PEG2 and PEG5) were surprisingly more resistant to degradation in human plasma than longer ones.[8] |
| Ester-containing PEG Linkers | Ester Linkage | Moderate to Low | Ester bonds are susceptible to hydrolysis by plasma esterases.[9] This can be a desirable feature for prodrugs that require cleavage in the bloodstream. The rate of hydrolysis can be tuned by modifying the structure around the ester bond.[10] |
| Disulfide-containing PEG Linkers | Disulfide Bond | Low (in reducing environments) | Disulfide bonds are relatively stable in the bloodstream but can be cleaved in reducing environments, such as the intracellular space where glutathione concentrations are high.[11] This property is often exploited for targeted intracellular drug release. |
Experimental Protocols
To empirically determine the plasma stability of a this compound conjugate, a standardized in vitro plasma stability assay is employed.
Protocol: In Vitro Plasma Stability Assay
-
Preparation of Solutions:
-
Prepare a stock solution of the test conjugate (e.g., Boc-NH-PEG5-conjugated to a small molecule or peptide) in a suitable solvent like DMSO.
-
Thaw pooled human plasma (or plasma from other species like rat, mouse, dog) at 37°C.[9]
-
-
Incubation:
-
Reaction Termination:
-
To stop the reaction at each time point, add a quenching solution, typically cold methanol containing an internal standard.[9] This precipitates plasma proteins.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Quantification:
-
Data Analysis:
-
Calculate the percentage of the test conjugate remaining at each time point relative to the 0-minute sample.
-
The in vitro plasma half-life (T1/2) can be calculated from the degradation rate constant (k) using the formula: T1/2 = 0.693/k.[9]
-
Visualizations
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for determining the in vitro plasma stability of a conjugate.
Logical Relationship of Conjugate Stability Factors
Caption: Factors influencing the plasma stability of a PEGylated conjugate.
Conclusion
The this compound linker is expected to exhibit high stability in plasma due to the robust nature of the Boc-carbamate group and the PEG spacer under physiological pH. The primary point of potential degradation would be the bond formed during conjugation, and if this is a standard amide bond, it should also confer good stability.
Compared to alternatives with intentionally labile linkages, such as esters or disulfides, the Boc-NH-PEG-acid linker is suitable for applications requiring a long circulation half-life and minimal premature drug release. However, empirical testing using the detailed in vitro plasma stability assay is essential to confirm the stability profile for any specific conjugate and to accurately predict its in vivo performance.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Degradation of Star Poly(ε-Caprolactone) with Different Central Units - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Mass Spectrometric Analysis of Boc-NH-PEG5-CH2CH2COOH Modified Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of biologics. By increasing hydrodynamic size, PEGylation can improve a protein's serum half-life, reduce immunogenicity, and enhance its stability. The choice of PEGylation reagent and the analytical methods for characterizing the resulting conjugate are critical for ensuring product consistency, efficacy, and safety. This guide provides a comparative analysis of the mass spectrometric techniques used to characterize proteins modified with Boc-NH-PEG5-CH2CH2COOH, alongside alternative modification strategies and analytical approaches.
Introduction to this compound Modification
This compound is a heterobifunctional PEG linker. It contains a Boc-protected amine and a terminal carboxylic acid. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues or the N-terminus) on a protein, forming a stable amide bond. The Boc protecting group can be subsequently removed under acidic conditions to reveal a free amine, which can be used for further conjugation, for instance, in the creation of antibody-drug conjugates (ADCs) or PROTACs.
Experimental Protocols
A generalized workflow for the modification of a protein with this compound and subsequent mass spectrometric analysis is presented below.
Protein Modification with this compound
This protocol outlines the activation of the carboxylic acid group of the PEG linker and its conjugation to a model protein, such as a monoclonal antibody (mAb).
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein (e.g., mAb) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)
Procedure:
-
Activation of this compound:
-
Dissolve this compound, NHS, and EDC in anhydrous DMSO or DMF. A common molar ratio is 1:1.2:1.5 (PEG-acid:NHS:EDC).
-
Allow the activation reaction to proceed at room temperature for 15-30 minutes. This forms the NHS-activated PEG ester.
-
-
Conjugation to Protein:
-
Add the activated PEG-NHS ester solution to the protein solution. The molar excess of the PEG reagent over the protein will determine the degree of PEGylation and should be optimized for the specific protein and desired outcome. A starting point is often a 20-fold molar excess.[1][2][3]
-
Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to maintain protein stability.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[4]
-
-
Quenching the Reaction:
-
(Optional) Add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM to react with any excess PEG-NHS ester.[5]
-
-
Purification of the PEGylated Protein:
Mass Spectrometric Analysis of the Modified Protein
The purified PEGylated protein can be analyzed by various mass spectrometry techniques to determine the degree of PEGylation, identify modification sites, and assess the heterogeneity of the product.
Sample Preparation for Mass Spectrometry:
-
The purified PEGylated protein sample may need to be buffer-exchanged into a volatile buffer, such as ammonium bicarbonate, to be compatible with mass spectrometry.
-
For peptide mapping analysis, the protein is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).
Instrumentation and General Parameters:
-
MALDI-TOF MS:
-
Matrix: Sinapinic acid is a common matrix for intact protein analysis.
-
The sample is mixed with the matrix solution and spotted onto a MALDI target plate.
-
Analysis is typically performed in linear mode for high molecular weight proteins.
-
-
ESI-MS (e.g., ESI-TOF or ESI-Orbitrap):
-
The sample is introduced into the mass spectrometer via liquid chromatography (LC) or direct infusion.
-
A charge-reducing agent, such as triethylamine (TEA), can be added post-column to simplify the resulting mass spectrum.[6]
-
The complex series of multiply charged ions is deconvoluted to determine the zero-charge mass of the protein and its PEGylated forms.
-
Comparative Analysis of Analytical Techniques
The characterization of PEGylated proteins presents analytical challenges due to the potential for heterogeneity in the PEG polymer itself and in the number and sites of conjugation to the protein. Mass spectrometry is a powerful tool for this purpose, with MALDI-TOF and ESI-MS being the most common techniques.
MALDI-TOF vs. ESI-MS for Intact Mass Analysis
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser. Generates predominantly singly charged ions. | Analyte in solution is nebulized and ionized, producing a series of multiply charged ions. |
| Sample Throughput | High; multiple samples can be analyzed from a single target plate. | Lower; typically coupled with LC, leading to longer analysis times per sample. |
| Tolerance to Buffers/Salts | More tolerant to non-volatile salts and buffers compared to ESI-MS. | Requires volatile buffers and is sensitive to salt contamination. |
| Data Complexity | Simpler spectra with peaks corresponding to the singly charged unmodified and PEGylated species. | Complex spectra with multiple charge state envelopes that require deconvolution to determine the mass. |
| Mass Accuracy | Generally lower than ESI-MS. | High mass accuracy, especially with TOF or Orbitrap analyzers. |
| Quantitative Capability | Can be semi-quantitative based on peak intensities, but can be influenced by ionization efficiency. | Can be more quantitative, especially when coupled with chromatography. |
| Advantages for PEGylated Proteins | Rapid determination of the average degree of PEGylation and distribution of PEGylated species.[7] | High-resolution analysis of heterogeneity and accurate mass determination. Well-suited for online separation with LC.[8] |
| Disadvantages for PEGylated Proteins | Potential for fragmentation of the PEG chain. Lower resolution may not resolve species with small mass differences. | Complex spectra can be challenging to interpret, especially for highly heterogeneous samples.[9] |
Alternative Analytical Techniques
While mass spectrometry is a cornerstone for the analysis of PEGylated proteins, other techniques provide complementary information.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Purity, aggregation state, and estimation of the degree of PEGylation based on retention time shifts. | Non-denaturing, can assess aggregation. | Low resolution for different PEGylated species, relies on calibration for mass estimation. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. | Can resolve different PEGylated species, providing information on the distribution. | High resolution, can be coupled to MS. | Denaturing conditions, may not be suitable for all proteins. |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge-to-size ratio. | High-resolution separation of PEGylated isoforms. | High efficiency and resolution. | Lower loading capacity, can be sensitive to sample matrix. |
Comparison of PEGylation Reagents
This compound is one of many available PEGylation reagents. The choice of reagent depends on the target functional group on the protein and the desired linkage chemistry.
| Reagent Class | Target Functional Group | Linkage Formed | Reaction Conditions | Advantages | Disadvantages |
| NHS-ester PEG (activated form of PEG-acid) | Primary amines (Lys, N-terminus) | Amide | pH 7-9 | High reactivity, stable bond. | Can be difficult to control at large scale due to high reactivity.[2] |
| Maleimide PEG | Thiols (Cys) | Thioether | pH 6.5-7.5 | Highly specific for cysteines. | The thioether bond can be unstable under certain conditions. |
| Aldehyde PEG | Primary amines (Lys, N-terminus) | Secondary amine (after reduction) | pH ~7, requires a reducing agent (e.g., sodium cyanoborohydride). | Can be directed to the N-terminus at lower pH. | The reducing agent can be toxic and may reduce disulfide bonds.[2] |
| Vinyl Sulfone PEG | Thiols (Cys) | Thioether | pH 8-9 | Forms a very stable bond. | Slower reaction rate compared to maleimides. |
Signaling Pathways and Experimental Workflows
Conclusion
The mass spectrometric analysis of proteins modified with this compound is a multi-faceted process that requires careful consideration of both the modification chemistry and the analytical technique. ESI-MS coupled with liquid chromatography generally offers a higher level of detail in terms of mass accuracy and resolution of different PEGylated species, making it well-suited for in-depth characterization. MALDI-TOF MS, on the other hand, provides a rapid and straightforward method for determining the average degree of PEGylation and is more tolerant of complex sample matrices. The choice between these techniques, as well as the consideration of alternative analytical methods and PEGylation reagents, will ultimately depend on the specific goals of the analysis, the nature of the protein, and the available instrumentation. A thorough characterization, often employing a combination of these techniques, is essential for the successful development of PEGylated protein therapeutics.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. benchchem.com [benchchem.com]
- 8. enovatia.com [enovatia.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Characterizing Boc-NH-PEG5-CH2CH2COOH Conjugates: A Comparative Guide to MALDI-TOF Analysis
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is paramount. This guide provides a comprehensive comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the analysis of Boc-NH-PEG5-CH2CH2COOH, a common PROTAC linker. We present supporting experimental data and protocols, alongside a comparison with alternative analytical techniques.
The accurate determination of the molecular weight and purity of heterobifunctional PEG linkers like this compound is a critical quality control step in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). MALDI-TOF has emerged as a powerful and rapid technique for this purpose, offering direct measurement of the molecular weight.
Performance Comparison: MALDI-TOF vs. Alternatives
While MALDI-TOF is a primary method for the characterization of PEGylated compounds, other techniques such as Size Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC) are also employed. The choice of method often depends on the specific analytical requirements.
| Parameter | MALDI-TOF | Size Exclusion Chromatography (SEC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures mass-to-charge ratio of ionized molecules. | Separates molecules based on hydrodynamic volume. | Separates molecules based on polarity and interaction with a stationary phase. |
| Information Provided | Absolute molecular weight, molecular weight distribution, confirmation of end groups.[1][2] | Relative molecular weight distribution, hydrodynamic radius. | Purity, quantification, separation of isomers and impurities. |
| Accuracy | High for absolute molecular weight determination of narrowly distributed polymers.[1] | Moderate, dependent on calibration standards. | High for quantification with appropriate detectors. |
| Resolution | Can resolve individual oligomers in low molecular weight polymers.[3] | Lower resolution for oligomers compared to MALDI-TOF. | High resolution for separating closely related species. |
| Sample Throughput | High | Moderate | Moderate |
| Strengths | Fast, high sensitivity, provides direct molecular weight information.[4] | Robust, good for determining size distribution in solution. | Excellent for purity assessment and quantification.[4] |
| Limitations | Can have mass discrimination for highly polydisperse samples, potential for fragmentation.[5] | Does not provide absolute molecular weight without calibration, lower resolution. | Does not directly provide molecular weight information. |
Experimental Workflow & Protocols
A typical workflow for the characterization of this compound using MALDI-TOF involves sample preparation, spotting onto a target plate with a suitable matrix, and analysis by the mass spectrometer.
Detailed Experimental Protocol: MALDI-TOF Analysis of this compound
This protocol provides a general guideline for the MALDI-TOF analysis of this compound. Optimization may be required depending on the instrument and specific experimental conditions.
1. Materials:
-
This compound
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a suitable matrix for smaller PEGylated molecules.[4]
-
Solvents: Acetonitrile (ACN), ultrapure water, Trifluoroacetic acid (TFA)
-
Cationizing agent (optional): Sodium trifluoroacetate (NaTFA)
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of ACN and water.
-
Prepare a saturated solution of CHCA matrix in a 50:50 (v/v) mixture of ACN and water with 0.1% TFA.
-
If using a cationizing agent, prepare a 1 mg/mL solution of NaTFA in water.
3. Target Plate Spotting (Dried-Droplet Method):
-
Mix the this compound solution and the CHCA matrix solution in a 1:1 volume ratio.
-
If using a cationizing agent, the components can be mixed in a ratio of approximately 5:1:1 (matrix:analyte:cationizing agent).[6]
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
4. Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the positive ion reflector mode for better mass accuracy with small molecules.
-
The mass range should be set to include the expected molecular weight of the analyte (Molecular Weight of this compound is approximately 409.47 g/mol ).
-
Optimize the laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.
5. Data Analysis:
-
The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound.
-
The experimentally determined molecular weight should be compared to the theoretical mass. The high mass accuracy of MALDI-TOF allows for confident identification.[3]
Logical Pathway for Method Selection
The selection of an appropriate analytical technique is a critical decision in the characterization of PEGylated conjugates. The following diagram illustrates a logical pathway for choosing between MALDI-TOF, SEC, and HPLC based on the desired analytical information.
References
- 1. waters.com [waters.com]
- 2. youtube.com [youtube.com]
- 3. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. bath.ac.uk [bath.ac.uk]
Revolutionizing Drug Delivery: A Comparative Guide to Enhancing Compound Permeability with Boc-NH-PEG5-CH2CH2COOH
For researchers, scientists, and professionals in the ever-evolving landscape of drug development, optimizing a compound's ability to permeate biological membranes is a critical hurdle. Poor permeability can render a promising therapeutic candidate ineffective. This guide provides an in-depth comparison of how Boc-NH-PEG5-CH2CH2COOH, a flexible polyethylene glycol (PEG) linker, impacts compound permeability, particularly in the context of Proteolysis Targeting Chimeras (PROTACs), and stacks up against alternative strategies.
At its core, this compound is a heterobifunctional linker, featuring a Boc-protected amine at one end and a carboxylic acid at the other, connected by a five-unit PEG chain. This structure is instrumental in the synthesis of PROTACs, where it covalently links a ligand that binds to a target protein with another that recruits an E3 ubiquitin ligase, thereby hijacking the cell's machinery to degrade the target protein.[1] While a crucial component, the linker's role extends beyond merely connecting two ends; it significantly influences the physicochemical properties of the entire molecule, including its solubility and, most importantly, its cell permeability.
The PEGylation Advantage: How this compound Influences Permeability
The incorporation of a PEG linker, such as this compound, can modulate a compound's permeability through several mechanisms. One of the most significant is its ability to influence the molecule's conformational flexibility.[1] PROTACs and other large molecules often exist in a dynamic equilibrium of different conformations. The flexible nature of the PEG chain can allow the molecule to adopt a more compact, folded state.[1] This "chameleonic" behavior can shield the polar surface area of the molecule, making it more amenable to passive diffusion across the lipophilic cell membrane.
However, the relationship is not always linear. While short PEG chains can be beneficial, excessively long linkers may increase the molecule's overall size and polarity to a point where permeability is hindered. The optimal length of the PEG linker is therefore a critical parameter that needs to be empirically determined for each specific compound.
Head-to-Head: PEG Linkers vs. Alternative Permeability Enhancers
While PEGylation is a widely adopted strategy, a variety of other approaches are also employed to enhance compound permeability. The following table provides a comparative overview of these methods.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| PEGylation (e.g., with this compound) | Increases hydrophilicity and allows for conformational folding to shield polar surface area. | Well-established, biocompatible, can improve solubility and reduce non-specific binding. | Can increase molecular weight; potential for immunogenicity (anti-PEG antibodies); optimal length is compound-specific. |
| Alkyl Linkers | Increases lipophilicity. | Can improve passive diffusion for certain molecules. | May decrease aqueous solubility; can lead to non-specific hydrophobic interactions. |
| Rigid/Cyclic Linkers (e.g., piperidine, piperazine) | Restricts conformational flexibility, can pre-organize the molecule for binding. | Can improve metabolic stability and water solubility.[2][] | May not allow for the beneficial conformational folding seen with flexible linkers. |
| Polysarcosine (pSar) | A hydrophilic, non-ionic polymer alternative to PEG. | Considered non-immunogenic, biodegradable, and has shown to improve circulation times. | Less established than PEGylation; synthesis can be more complex. |
| Zwitterionic Polymers | Possess both positive and negative charges, leading to high hydrophilicity and resistance to protein adsorption. | Excellent biocompatibility, can effectively prevent non-specific binding. | Can be synthetically challenging to incorporate. |
| Formulation Strategies (e.g., liposomes, nanoparticles) | Encapsulates the drug to facilitate its transport across membranes. | Can significantly improve the bioavailability of poorly permeable drugs. | Complex manufacturing processes; potential for toxicity of the delivery vehicle. |
Experimental Validation: Assessing Compound Permeability
To quantitatively assess the impact of linkers like this compound on permeability, two in vitro assays are predominantly used in drug discovery: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput assay that evaluates a compound's ability to passively diffuse across an artificial lipid membrane.[4][5] This cell-free system is cost-effective and provides a rapid assessment of passive permeability, making it ideal for early-stage drug discovery.[6]
Experimental Protocol:
-
Preparation of the PAMPA plate: A 96-well filter plate is coated with a solution of lipids (e.g., 10% lecithin in dodecane) to form an artificial membrane.[4]
-
Compound Preparation: The test compound is dissolved in a suitable buffer at a known concentration.
-
Assay Setup: The filter plate (donor compartment) is placed in a 96-well acceptor plate containing buffer. The test compound solution is then added to the donor wells.
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (typically 4-18 hours).[7]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
C_A(t) is the concentration in the acceptor well at time t
-
C_equilibrium is the theoretical equilibrium concentration
-
Caco-2 Cell Permeability Assay
The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption.[8] It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with morphological and functional similarities to the human intestinal epithelium, including the presence of active transporters.[8][9] This allows for the assessment of both passive diffusion and active transport mechanisms.
Experimental Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the leakage of a fluorescent marker like Lucifer yellow.[9]
-
Transport Study: The assay is performed in two directions: apical-to-basolateral (A-B) to assess absorption, and basolateral-to-apical (B-A) to assess efflux.
-
For A-B transport, the test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time.
-
For B-A transport, the compound is added to the basolateral chamber, and samples are taken from the apical chamber.
-
-
Quantification: The concentration of the compound in the samples is analyzed by LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is also determined; a ratio greater than 2 is generally indicative of active efflux.[9]
Quantitative Data Summary
The following table presents representative data from a study investigating the permeability of a series of PROTACs with varying linker compositions. This data illustrates how changes in the linker, including the use of a PEG-based linker, can significantly impact permeability as measured by the PAMPA assay.
| PROTAC | Linker Type | PAMPA Papp (10⁻⁶ cm/s) |
| PROTAC 1 | Aliphatic | < 0.1 |
| PROTAC 2 | Ethylene Glycol-based (PEG-like) | 2.5 ± 0.3 |
| PROTAC 3 | Rigid | 0.5 ± 0.1 |
| PROTAC 4 | Rigid | < 0.1 |
| PROTAC 5 | Rigid | < 0.1 |
| PROTAC 6 | Rigid (with pyridine) | 0.2 ± 0.0 |
| PROTAC 7 | Flexible (with tertiary amine) | 1.0 ± 0.1 |
| PROTAC 8 | Rigid (with piperidine) | 0.3 ± 0.0 |
| PROTAC 9 | Flexible (longer linker) | 0.8 ± 0.1 |
Data is adapted from a study on VHL-recruiting PROTACs and is for illustrative purposes.[4]
This data clearly demonstrates that the PROTAC with the flexible, ethylene glycol-based linker (PROTAC 2) exhibited significantly higher passive permeability in the PAMPA assay compared to PROTACs with aliphatic or more rigid linkers.[4]
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the experimental workflow of a permeability assay and the general structure of a PROTAC molecule incorporating a PEG linker.
Caption: General structure of a PROTAC molecule with a flexible PEG linker.
Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cytotoxicity Assays for ADCs Synthesized with Boc-NH-PEG5-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cytotoxicity assays for Antibody-Drug Conjugates (ADCs) synthesized using the Boc-NH-PEG5-CH2CH2COOH linker. We will explore the performance of this polyethylene glycol (PEG) based linker in the context of established cytotoxicity assays and compare its potential efficacy against alternative linker strategies, supported by experimental data from relevant studies.
Introduction to ADC Linker Technology
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and ultimately, its therapeutic efficacy. The this compound linker is a heterobifunctional linker containing a five-unit PEG chain. The Boc (tert-Butyloxycarbonyl) protecting group allows for controlled conjugation, while the carboxylic acid group provides a point of attachment for the payload. The PEG component is intended to improve the hydrophilicity and pharmacokinetic properties of the ADC.
Key Considerations for Cytotoxicity of ADCs with PEG Linkers
The inclusion of a PEG linker, such as in this compound, can have several effects on the cytotoxicity of an ADC:
-
Hydrophilicity and Solubility: PEGylation increases the water solubility of the ADC, which can be particularly beneficial when working with hydrophobic payloads. This can prevent aggregation and improve the overall developability of the ADC.
-
Pharmacokinetics: The hydrodynamic radius of the ADC is increased by the PEG chain, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in the tumor.
-
Payload Release: The design of the linker, including its cleavability, is crucial for the efficient release of the payload inside the target cancer cell. This compound is a cleavable linker, designed to release the payload under specific intracellular conditions.
-
In Vitro vs. In Vivo Efficacy: It is important to note that while longer PEG chains can improve in vivo efficacy due to enhanced pharmacokinetics, they may sometimes lead to a decrease in in vitro cytotoxicity. This is a critical trade-off to consider during ADC development.[1][2]
Comparative Analysis of Cytotoxicity
Table 1: Impact of PEGylation on In Vitro Cytotoxicity of an MMAE-based ADC
This table summarizes data from a study comparing a non-PEGylated ADC with ADCs containing 4 kDa and 10 kDa PEG linkers. The payload in all cases was the potent microtubule inhibitor, monomethyl auristatin E (MMAE). Cytotoxicity was assessed using an MTT assay in HER2-positive (NCI-N87, BT-474) and HER2-low/negative (MCF-7, PC-3) cell lines.
| Linker | Target Cell Line | IC50 (nM) | Reference |
| No PEG Linker (SMCC) | NCI-N87 (HER2+) | 4.94 | [1] |
| No PEG Linker (SMCC) | BT-474 (HER2+) | 2.48 | [1] |
| 4 kDa PEG Linker | NCI-N87 (HER2+) | 31.9 | [1] |
| 4 kDa PEG Linker | BT-474 (HER2+) | 26.2 | [1] |
| 10 kDa PEG Linker | NCI-N87 (HER2+) | 111.3 | [1] |
| 10 kDa PEG Linker | BT-474 (HER2+) | 83.5 | [1] |
| Free MMAE | NCI-N87 (HER2+) | ~0.2-3.8 | [1] |
| Free MMAE | BT-474 (HER2+) | ~0.2-3.8 | [1] |
| All Conjugates | MCF-7 (HER2-low) | >1000 | [1] |
| All Conjugates | PC-3 (HER2-) | >1000 | [1] |
Key takeaway: The data suggests that increasing the length of the PEG chain can lead to a decrease in in vitro cytotoxicity. However, all PEGylated ADCs still demonstrated potent and selective killing of HER2-positive cells compared to HER2-low/negative cells.
Table 2: Impact of a PEG4 Linker on In Vitro Cytotoxicity of a DM1-based ADC against MDR1-Expressing Cells
This table presents data from a study comparing an ADC with a non-PEGylated linker (SMCC) to one with a PEG4-maleimide linker. The payload was the maytansinoid DM1, and the study investigated the effect on cells expressing the multidrug resistance protein 1 (MDR1).
| Linker | Target Cell Line | IC50 (mol/L) | Reference |
| SMCC (No PEG) | HCT-15 (MDR1+) | 3 x 10⁻⁹ | [3][4] |
| PEG4-Maleimide | HCT-15 (MDR1+) | 3 x 10⁻¹⁰ | [3][4] |
| SMCC (No PEG) | COLO 205 (MDR1-) | 3 x 10⁻¹¹ | [3][4] |
| PEG4-Maleimide | COLO 205 (MDR1-) | 3 x 10⁻¹¹ | [3][4] |
| SMCC (No PEG) | COLO 205MDR (MDR1+) | 1 x 10⁻⁹ | [3][4] |
| PEG4-Maleimide | COLO 205MDR (MDR1+) | 2 x 10⁻¹⁰ | [3][4] |
Key takeaway: The PEG4-maleimide linker significantly improved the potency of the ADC against MDR1-positive cancer cells compared to the non-PEGylated linker. This suggests that PEGylation may help to overcome certain mechanisms of drug resistance.
Experimental Protocols
A variety of assays can be used to determine the cytotoxicity of ADCs. The following are detailed protocols for two of the most common methods: the MTT and XTT assays. These assays measure cell viability by quantifying the metabolic activity of living cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
ADC synthesized with this compound
-
Control articles (e.g., unconjugated antibody, free payload)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the logarithm of the ADC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is similar to the MTT assay, but the reduction of XTT by viable cells produces a water-soluble formazan product, eliminating the need for a solubilization step.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
ADC synthesized with this compound
-
Control articles
-
XTT reagent
-
Electron coupling reagent (e.g., PMS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and ADC Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for 72 to 120 hours at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Prepare the XTT/PMS solution immediately before use according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT/PMS solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assay
The following diagram illustrates the general workflow for an in vitro cytotoxicity assay.
Caption: General workflow for an in vitro ADC cytotoxicity assay.
Mechanism of Action for an MMAE-Payload ADC
This diagram illustrates the proposed mechanism of action for an ADC carrying the payload MMAE, a potent microtubule inhibitor.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Safe Disposal of Boc-NH-PEG5-CH2CH2COOH: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedures for the safe disposal of Boc-NH-PEG5-CH2CH2COOH, a common PEG-based PROTAC linker. While this substance is not classified as hazardous under Regulation (EC) No. 1272/2008, adherence to proper disposal protocols is essential to minimize environmental impact and maintain workplace safety.[1]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors or dust.[1]
First Aid Measures:
| Scenario | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound. This procedure is based on general laboratory safety guidelines and should be adapted to comply with your institution's specific waste management policies and local regulations.
Step 1: Waste Identification and Segregation
Properly identify the waste as this compound. Although not classified as hazardous, it is prudent to treat it as a chemical waste. Do not mix this compound with other waste streams, such as solvents or biological waste, to avoid unforeseen chemical reactions.[2][3]
Step 2: Containment
-
For Solid Waste: If the compound is in solid form, carefully transfer it into a designated chemical waste container. This container should be made of a compatible material (e.g., high-density polyethylene) and be in good condition with no leaks or cracks.[3]
-
For Solutions: If the compound is in a solution, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[1] Once absorbed, scoop the material into a designated chemical waste container.
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. The rinsate must be collected and treated as chemical waste.[3][4] After thorough cleaning, the container can be disposed of as regular laboratory glassware or plastic waste, provided all labels are defaced.[5]
Step 3: Labeling
Clearly label the waste container with the full chemical name: "this compound". Include the date of accumulation and any other information required by your institution's hazardous waste program.[2][3] Avoid using abbreviations or chemical formulas.[3]
Step 4: Storage
Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area.[2][3] Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]
Step 5: Professional Disposal
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][5] Under no circumstances should this compound or its rinsate be flushed down the sewer. [1]
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environment. Always consult your institution's specific safety and disposal guidelines before handling any chemical waste.
References
Personal protective equipment for handling Boc-NH-PEG5-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for Boc-NH-PEG5-CH2CH2COOH (CAS No. 1347750-78-0), a heterobifunctional PEG linker commonly used in the synthesis of PROTACs and for PEGylation of molecules. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
I. Immediate Safety and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, its chemical, physical, and toxicological properties have not been fully investigated[1]. Therefore, caution is advised, and the following personal protective equipment should be worn at all times when handling the compound.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | To protect eyes from potential splashes or contact with the compound[1]. |
| Hand Protection | Common chemical-resistant gloves (e.g., nitrile) | To prevent skin contact[1]. |
| Body Protection | Laboratory coat | To protect clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust/aerosol generation is likely. | To avoid inhalation of any vapors or fine particles[1]. |
II. Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential for safety and to preserve the quality of the compound.
Step 1: Receiving and Inspection
-
Upon receipt, promptly unpack and inspect the container for any damage or leaks.
-
Verify that the product name, CAS number, and quantity match your order.
-
Ensure the container is properly sealed.
Step 2: Storage
-
Store the compound in a tightly sealed container.
-
For long-term storage, a temperature of -20°C is recommended[2].
-
Some suppliers suggest storage at 4°C[3]. Always refer to the supplier's specific instructions.
-
Avoid frequent exposure to high temperatures[1].
Step 3: Handling and Preparation of Solutions
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
This compound can be a solid or a viscous liquid[4]. If it is a solid, avoid generating dust.
-
For creating stock solutions, dissolve the reagent in an appropriate solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF)[5][6].
-
When not in use, store stock solutions at -20°C or -80°C, depending on the solvent and desired storage duration[2][6].
III. Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Segregate waste containing this compound from other laboratory waste.
-
Use a dedicated, clearly labeled chemical waste container.
Step 2: Spill Management
-
In case of a spill, ensure the area is well-ventilated[1].
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth[1].
-
Place the absorbed material into a designated chemical waste container[1].
-
Do not flush the spilled material down the sewer[1].
Step 3: Final Disposal
-
Dispose of the chemical waste in accordance with local, state, and federal environmental regulations.
-
Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
IV. Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1347750-78-0[3][7][8] |
| Molecular Formula | C₁₈H₃₅NO₉[3][7] |
| Molecular Weight | 409.47 g/mol [3][7] |
| Purity | ≥97%[2][3] |
| Appearance | May be a colorless viscous liquid or solid[4]. |
| Storage Temperature | -20°C (long term)[2], 4°C[3] |
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. biochempeg.com [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. purepeg.com [purepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com [confluore.com]
- 7. Boc-NH-PEG5-COOH | CAS:1347750-78-0 | Biopharma PEG [biochempeg.com]
- 8. purepeg.com [purepeg.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
